1-Dodecylpyrrolidin-2-one-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H31NO |
|---|---|
Molekulargewicht |
259.46 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
InChI-Schlüssel |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
Isomerische SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCC1=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
1-Dodecylpyrrolidin-2-one-d6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Dodecylpyrrolidin-2-one-d6. It is intended for an audience with a technical background in chemistry, pharmacology, and analytical sciences. This document details the physicochemical characteristics of the compound, outlines a representative synthetic approach, and describes its primary application in analytical methodologies, supported by experimental workflow diagrams.
Chemical Structure and Properties
This compound is the deuterium-labeled form of 1-Dodecylpyrrolidin-2-one (also known as N-Lauryl-2-pyrrolidone). The core structure consists of a five-membered lactam ring (pyrrolidin-2-one) with a dodecyl alkyl chain attached to the nitrogen atom. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. While the exact positions of deuteration can vary depending on the synthesis, they are typically located on the pyrrolidinone ring to ensure stability and a significant mass shift for analytical purposes.
The primary utility of isotopic labeling is in analytical chemistry, particularly in mass spectrometry-based quantification, where the deuterated compound serves as an ideal internal standard.[1] Stable isotopes like deuterium generally do not alter the chemical properties of a molecule, though they may have minor effects on metabolic kinetics.[1]
Physicochemical Properties
The physical and chemical properties of this compound are nearly identical to its non-deuterated analog, with the principal difference being its molecular weight. The following table summarizes the key properties, primarily based on data for the non-deuterated compound, 1-Dodecylpyrrolidin-2-one.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₅D₆NO | [2][3] |
| Molecular Weight | ~259.49 g/mol (Calculated) | [2][4] |
| CAS Number | Not consistently available; 2687-96-9 (for non-deuterated) | [2][3][5] |
| Appearance | Colorless transparent liquid | [2] |
| Odor | Slight amine-like odor | [6] |
| Density | 0.89 g/mL at 25 °C | [2][3] |
| Boiling Point | 202-205 °C at 11 mm Hg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| Water Solubility | 51.7 mg/L at 20 °C | [3] |
| LogP (Octanol-water) | 4.5297 | [5] |
Synthesis and Manufacturing
A common approach for synthesizing N-substituted pyrrolidinones involves the reaction of a pyrrolidinone with an alkyl halide in the presence of a base.[7][8] To produce the deuterated analog, one could start with a deuterated pyrrolidin-2-one.
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step process for the synthesis of this compound, starting from commercially available 2-pyrrolidinone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Dodecyl-2-Pyrrolidone | CAS 2687-96-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. N-dodecyl-2-pyrrolidone [chembk.com]
- 4. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential biological interactions, offering valuable insights for its application in research and drug development.
Core Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₅D₆NO |
| Molecular Weight | ~259.49 g/mol (for d6) |
| CAS Number (unlabeled) | 2687-96-9 |
| Appearance | Colorless to transparent liquid |
| Density | Approximately 0.89 - 0.9 g/cm³ at 25°C[1] |
| Melting Point | 4°C[] |
| Boiling Point | 202-205°C at 11 mmHg[], 353.0°C at 760 mmHg[1] |
| Flash Point | >230°F (>110°C)[][3] |
| Water Solubility | 51.7 mg/L at 20°C[] |
| LogP | 4.5297[4] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds.
Synthesis of this compound
A common method for the synthesis of N-alkylpyrrolidones is the nucleophilic substitution reaction between a pyrrolidinone and an alkyl halide. For the deuterated variant, a deuterated starting material would be employed.
Reaction:
-
2-Pyrrolidinone-d6 + 1-Bromododecane → this compound + HBr
Materials:
-
2-Pyrrolidinone-d6
-
1-Bromododecane
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Pyrrolidinone-d6 in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Add 1-Bromododecane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.
Analytical Characterization
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity and confirming the molecular weight of this compound.
Instrumentation:
-
Standard GC-MS system with a suitable capillary column (e.g., HP-5ms).
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC Conditions (suggested):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Expected Results:
-
The chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the structure and successful deuteration.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the precise location and extent of deuterium (B1214612) incorporation.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
¹H NMR Spectroscopy:
-
The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated in the pyrrolidinone ring. The signals for the dodecyl chain protons will remain.
²H (Deuterium) NMR Spectroscopy:
-
Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.
¹³C NMR Spectroscopy:
-
In the proton-decoupled ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. This provides definitive evidence of the location of deuteration.
Biological Activity and Signaling Pathway
While 1-Dodecylpyrrolidin-2-one is primarily known for its surfactant properties and use as a penetration enhancer in drug delivery, the core pyrrolidinone structure is found in various biologically active molecules. Notably, the parent compound, 2-pyrrolidinone (B116388), has been shown to modulate neuronal signaling pathways.
Research has indicated that 2-pyrrolidinone can enhance the response of α7 nicotinic acetylcholine (B1216132) receptors (α7-AChR) through a mechanism involving Protein Kinase C (PKC).[3] This potentiation of α7-AChR activity leads to a long-lasting facilitation of synaptic transmission in the hippocampus.[3] This suggests that N-alkylated pyrrolidinones, such as 1-Dodecylpyrrolidin-2-one, may possess neuromodulatory activities that warrant further investigation.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of 2-pyrrolidinone.
Applications in Drug Development
The unique properties of 1-Dodecylpyrrolidin-2-one make it a compound of interest in drug development for several reasons:
-
Drug Delivery: Its surfactant nature and ability to act as a penetration enhancer can be exploited to improve the delivery of therapeutic agents, particularly for transdermal and topical formulations.[5]
-
Neuromodulatory Potential: Given the activity of the pyrrolidinone core on neuronal receptors, this compound could be investigated as a novel therapeutic agent for neurological disorders. The long alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent 2-pyrrolidinone.
-
Deuteration for Improved Pharmacokinetics: The incorporation of deuterium (as in this compound) is a strategy used in drug development to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, reduced toxic metabolites, and an improved overall pharmacokinetic profile.
Conclusion
This compound is a valuable compound for research and development, combining the established properties of an N-alkylpyrrolidinone with the potential benefits of isotopic labeling. While further studies are needed to fully elucidate the specific properties and biological activities of the deuterated form, this guide provides a solid foundation of its characteristics and potential applications, particularly in the fields of drug delivery and neuroscience. The connection of the pyrrolidinone scaffold to neuronal signaling pathways opens up exciting new avenues for investigation.
References
- 1. researchgate.net [researchgate.net]
- 3. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecylpyrrolidin-2-one-d6
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of the non-ionic surfactant and formulation excipient, 1-dodecylpyrrolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this labeled compound for use in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
Synthesis of this compound
The synthesis of this compound can be strategically approached in a two-step process. The first step involves the deuteration of the pyrrolidinone ring, followed by the N-alkylation with the dodecyl group. This sequence is generally preferred to avoid potential complexities with deuterating the final, more complex molecule.
Step 1: Synthesis of 2-Pyrrolidinone-d6
The deuteration of the 2-pyrrolidinone (B116388) ring at the 3,3,4,4,5,5-positions can be achieved through a catalyzed hydrogen-deuterium exchange reaction using deuterium (B1214612) oxide (D₂O) as the deuterium source.
Experimental Protocol: Deuteration of 2-Pyrrolidinone
-
Materials:
-
2-Pyrrolidinone
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Pyrrolidine (B122466) (catalyst)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-pyrrolidinone in an excess of deuterium oxide.
-
Add a catalytic amount of pyrrolidine to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to facilitate the hydrogen-deuterium exchange at the α- and β-positions to the carbonyl group.
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the proton signals corresponding to the deuterated positions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess D₂O under reduced pressure using a rotary evaporator.
-
To remove any residual water and D₂O, azeotropically distill the product with toluene.
-
Dry the resulting crude 2-pyrrolidinone-d6 over anhydrous sodium sulfate or magnesium sulfate. The product can be further purified by vacuum distillation if necessary.
-
Step 2: N-Alkylation of 2-Pyrrolidinone-d6
The second step involves the N-alkylation of the deuterated 2-pyrrolidinone with a suitable dodecylating agent, such as 1-bromododecane (B92323), in the presence of a base.
Experimental Protocol: N-Alkylation of 2-Pyrrolidinone-d6
-
Materials:
-
2-Pyrrolidinone-d6 (from Step 1)
-
1-Bromododecane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-pyrrolidinone-d6 and anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the mixture.
-
Slowly add 1-bromododecane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude product obtained from the synthesis may contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is recommended to achieve high purity.
Common Impurities:
-
Unreacted 2-pyrrolidinone-d6
-
Unreacted 1-bromododecane
-
Residual DMF (solvent)
Experimental Protocol: Purification
-
Materials:
-
Crude this compound
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a dilute aqueous HCl solution to remove any unreacted basic starting materials.
-
Wash with a saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product from the acid-base extraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
-
Data Presentation
The following tables summarize the expected physical and chemical properties of the unlabeled 1-Dodecylpyrrolidin-2-one, which can be used as a reference for the deuterated analog. Spectroscopic data for the deuterated compound should be acquired to confirm its identity and purity.
Table 1: Physical and Chemical Properties of 1-Dodecylpyrrolidin-2-one
| Property | Value |
| CAS Number | 2687-96-9 |
| Molecular Formula | C₁₆H₃₁NO |
| Molecular Weight | 253.42 g/mol |
| Appearance | Viscous liquid |
| Boiling Point | 202-205 °C at 11 mmHg[1] |
| Density | 0.89 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.466[1] |
Table 2: Proposed Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Deuteration | Step 2: N-Alkylation | Purification |
| Key Reagents | 2-Pyrrolidinone, D₂O, Pyrrolidine | 2-Pyrrolidinone-d6, 1-Bromododecane, K₂CO₃ | Silica Gel, Hexane, Ethyl Acetate |
| Solvent | D₂O | DMF | - |
| Temperature | Reflux | Room Temperature to 60 °C | Room Temperature |
| Reaction Time | 24-48 hours | 12-24 hours | - |
| Target Yield | >90% | >80% | >90% recovery |
| Target Purity | >98% deuteration | Crude | >98% |
Table 3: Spectroscopic Data Reference for 1-Dodecylpyrrolidin-2-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the dodecyl chain protons and the remaining protons on the pyrrolidinone ring. The absence of signals at the deuterated positions would be expected for the d6 analog. |
| ¹³C NMR | Signals corresponding to the carbons of the dodecyl chain and the pyrrolidinone ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) for the unlabeled compound is expected at m/z 253.42. For the d6 analog, the molecular ion peak would be shifted to approximately m/z 259.46. |
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described protocols and confirm the identity and purity of the final product using appropriate analytical techniques.
References
The Role of 1-Dodecylpyrrolidin-2-one-d6 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 1-Dodecylpyrrolidin-2-one-d6 in research, primarily focusing on its role as a stable isotope-labeled internal standard in quantitative mass spectrometry. The use of such standards is crucial for enhancing the accuracy, precision, and robustness of bioanalytical methods, which are fundamental in drug discovery and development.
Core Application: An Internal Standard for Quantitative Analysis
This compound is the deuterium-labeled analogue of 1-Dodecylpyrrolidin-2-one. In research, its principal application is as an internal standard (IS) for the precise quantification of its non-labeled counterpart in complex biological matrices.[1] The near-identical physicochemical properties to the analyte of interest, but with a distinct mass, make it an ideal tool to correct for variability during sample preparation and analysis.
Stable isotope-labeled standards like this compound are considered the gold standard in quantitative bioanalysis for several reasons:[2]
-
Compensation for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte in the mass spectrometer. As the deuterated standard is chemically identical, it is affected by these matrix effects in the same way as the analyte, allowing for accurate correction.
-
Correction for Sample Loss: During extraction, cleanup, and other sample handling steps, some amount of the analyte may be lost. The internal standard is added at the beginning of this process and experiences the same degree of loss, ensuring that the ratio of analyte to internal standard remains constant.
-
Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the quantitative results.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Dodecylpyrrolidin-2-one and its deuterated form is presented below. This data is essential for method development in mass spectrometry.
| Property | 1-Dodecylpyrrolidin-2-one | This compound |
| Molecular Formula | C₁₆H₃₁NO | C₁₆H₂₅D₆NO |
| Molecular Weight | 253.43 g/mol | 259.47 g/mol |
| CAS Number | 2687-96-9 | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~353 °C at 760 mmHg | Not available |
| Density | ~0.9 g/cm³ | Not available |
Experimental Protocol: Quantification of 1-Dodecylpyrrolidin-2-one in a Biological Matrix using LC-MS/MS
This section outlines a general experimental protocol for the quantification of 1-Dodecylpyrrolidin-2-one in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is based on established methodologies for similar small molecules.
1. Materials and Reagents:
-
1-Dodecylpyrrolidin-2-one analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., blank human plasma)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1-Dodecylpyrrolidin-2-one in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or plasma sample to the corresponding tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. This step simultaneously adds the IS and precipitates proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of this non-polar molecule.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be effective.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical transitions are provided in the table below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Dodecylpyrrolidin-2-one | 254.2 | To be determined experimentally |
| This compound | 260.2 | To be determined experimentally |
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
A linear regression with a 1/x² weighting factor is typically used for the calibration curve.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the use of this compound as an internal standard.
Conclusion
This compound serves as a critical tool for researchers in drug development and other scientific fields requiring precise quantification of its non-deuterated form. Its use as an internal standard in LC-MS/MS analysis mitigates the challenges posed by complex biological matrices and the inherent variability of analytical procedures. The methodologies outlined in this guide provide a framework for the development of robust and reliable bioanalytical assays, ultimately contributing to higher quality data in research and development.
References
- 1. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity and Labeling of 1-Dodecylpyrrolidin-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecylpyrrolidin-2-one-d6 is the deuterium-labeled analog of 1-dodecylpyrrolidin-2-one. The incorporation of six deuterium (B1214612) atoms into the dodecyl chain makes it an ideal internal standard for mass spectrometry (MS)-based quantitative analysis of the unlabeled parent compound. Its use is critical in pharmacokinetic and metabolic studies where precise quantification of the active compound is necessary. The stability of the deuterium labels and the high isotopic purity are paramount for ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of its isotopic purity, methods of labeling, and the analytical techniques used for its characterization.
Isotopic Purity
Isotopic purity refers to the percentage of the compound that contains the desired number of stable heavy isotopes at specific locations. For this compound, the target is the incorporation of six deuterium atoms. Due to the nature of chemical synthesis, a distribution of isotopologues (molecules with varying numbers of deuterium atoms, from d0 to d6) is typically present. High isotopic purity, characterized by a high abundance of the d6 species and minimal levels of other isotopologues, is essential for its function as an internal standard.
Quantitative Data Summary
The isotopic distribution of a typical batch of this compound is determined by high-resolution mass spectrometry (HRMS). The following table summarizes representative quantitative data for isotopic purity.
| Isotopologue | Mass Difference from d0 | Representative Abundance (%) |
| d0 (Unlabeled) | 0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | < 5.0 |
| d5 | +5 | 5 - 15 |
| d6 (Fully Labeled) | +6 | > 98 |
Note: The data presented are illustrative and may vary between different synthetic batches. A certificate of analysis from the supplier should always be consulted for specific lot data.
Labeling and Synthesis
The synthesis of this compound involves the introduction of deuterium atoms into the dodecyl group, followed by its attachment to the pyrrolidin-2-one ring.
Proposed Synthetic Pathway
A common approach for the synthesis of N-alkylpyrrolidones is the reaction of pyrrolidin-2-one with an appropriate alkyl halide. For the deuterated analog, a deuterated dodecyl bromide would be a key intermediate.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Objective: To synthesize this compound via N-alkylation of pyrrolidin-2-one with a deuterated alkyl halide.
Materials:
-
Pyrrolidin-2-one
-
Sodium hydride (60% dispersion in mineral oil)
-
1,1,2,2,3,3-Hexadeuterododecyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added, and the suspension is cooled to 0 °C.
-
A solution of pyrrolidin-2-one (1.0 equivalent) in anhydrous THF is added dropwise to the suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
A solution of 1,1,2,2,3,3-hexadeuterododecyl bromide (1.05 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and purity of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient is used to elute the compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan
-
Mass Range: m/z 100-500
-
Resolution: > 60,000
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺), from d0 to d6.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 species.
-
Caption: Workflow for isotopic purity analysis by HRMS.
Confirmation of Deuterium Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the 1, 2, and 3 positions of the dodecyl chain confirms successful deuteration at these sites.
-
Integration of any residual proton signals at these positions compared to the integral of a non-deuterated proton signal (e.g., protons on the pyrrolidinone ring or other parts of the dodecyl chain) can provide an estimate of the degree of deuteration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will be significantly attenuated in intensity compared to the signals of protonated carbons.
-
-
²H NMR Acquisition:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions of the dodecyl chain provides direct evidence of successful labeling.
-
Applications in Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of 1-dodecylpyrrolidin-2-one in various biological matrices such as plasma, urine, and tissue homogenates. Its use helps to correct for variability in sample preparation and instrument response, leading to highly accurate and precise measurements. This is crucial for pharmacokinetic profiling, metabolism studies, and regulatory submissions.
Conclusion
This compound is a vital tool for researchers in the field of drug development. A thorough understanding of its isotopic purity and the methods used for its synthesis and characterization is essential for its proper application. The use of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of its quality, ensuring the integrity of the analytical data generated using this stable isotope-labeled standard.
Technical Guide on the Safety Information for 1-Dodecylpyrrolidin-2-one-d6
This guide provides a comprehensive overview of the safety data for 1-Dodecylpyrrolidin-2-one, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative safety and property data for 1-Dodecylpyrrolidin-2-one.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C16H25D6NO | [1] |
| Molecular Weight | 259.46 g/mol | [1] |
| Flash Point | 138 °C / 280.4 °F | [2] |
| Autoignition Temperature | 390 °C / 734 °F | [2] |
Table 2: Hazard Ratings
| Rating System | Health | Flammability | Instability/Reactivity | Other | Source |
| NFPA | 3 | 1 | 1 | N/A | [2][3] |
| Chemwatch | 3 (Body Contact) | 1 | 1 | Chronic: 2, Toxicity: 0 | [3] |
Table 3: GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Exclamation Mark | Warning |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life | Environment | Warning |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | Environment | Warning |
Experimental Protocols: First Aid Measures
The following are recommended first aid protocols in case of exposure to 1-Dodecylpyrrolidin-2-one.
Eye Contact:
-
Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4]
-
Seek immediate medical attention.[4]
Skin Contact:
-
Wash off immediately with plenty of water for at least 15 minutes.[2]
-
Remove and wash contaminated clothing and shoes immediately.[4]
Inhalation:
-
Move the person into fresh air.[4]
-
If the person is not breathing, give artificial respiration.[4]
-
Consult a physician.[4]
Ingestion:
-
Clean the mouth with water and then drink plenty of water.[2]
-
Do NOT induce vomiting.[4]
-
Never give anything by mouth to an unconscious person.[4]
-
Consult a physician.[4]
Visualizations
The following diagrams illustrate key safety information and workflows.
Caption: GHS Hazards and Recommended PPE.
Handling and Storage
Handling:
-
Ensure adequate ventilation.[2]
-
Wear personal protective equipment/face protection.[2]
-
Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[2]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store under an inert atmosphere as the material may darken in color during storage.[2]
-
Protect from moisture.[2]
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Accidental Release Measures
-
Ensure adequate ventilation and use personal protective equipment.[2]
-
Prevent the product from entering drains and the environment.[4]
-
Contain the spill and soak it up with inert absorbent material.[2][4]
Fire-Fighting Measures
-
Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]
-
Specific hazards: Keep the product and empty containers away from heat and sources of ignition.[2]
-
Hazardous combustion products: Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[2]
-
Protective equipment: Wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]
References
Solubility Profile of 1-Dodecylpyrrolidin-2-one-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Dodecylpyrrolidin-2-one-d6, a deuterated form of the nonionic surfactant 1-Dodecylpyrrolidin-2-one. Given the limited direct data on the deuterated compound, this document primarily leverages data from its non-deuterated analogue and related N-alkyl-2-pyrrolidones to provide a comprehensive understanding of its likely solubility characteristics. Deuterium labeling is a powerful tool in drug development, primarily used to enhance the pharmacokinetic properties of therapeutic agents by altering their metabolic pathways.[1][2]
Core Principles of Solubility
1-Dodecylpyrrolidin-2-one is a nonionic surfactant with a distinct amphiphilic structure, comprising a polar pyrrolidinone head group and a long, nonpolar dodecyl tail.[3][4] This structure dictates its solubility, making it effective at reducing surface tension and enhancing the solubility of other substances.[3] While its deuterated form, this compound, is chemically similar, slight differences in intermolecular interactions due to the carbon-deuterium bond may minimally affect its solubility.
Quantitative Solubility Data
Note: The following data is for the non-deuterated compound, 1-Dodecylpyrrolidin-2-one. The solubility of the d6 variant is expected to be very similar.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 0.0517 g/L (approx. 0.2%) | [5][6] |
Qualitative assessments indicate that as a surfactant and solvent used in industrial and cosmetic applications, 1-Dodecylpyrrolidin-2-one is soluble in a range of organic solvents.[3][4] For instance, the related shorter-chain N-alkyl-2-pyrrolidone, N-Methyl-2-pyrrolidone (NMP), is miscible with most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[7][8][9] This suggests that 1-Dodecylpyrrolidin-2-one, and by extension its d6 analogue, will exhibit good solubility in many organic media.
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of a nonionic surfactant like this compound involves a systematic approach. The following protocol is a generalized procedure that can be adapted for specific laboratory settings.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled incubator or water bath
-
Glass vials with screw caps
-
Pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Begin by preparing a high-concentration stock solution. For example, weigh approximately 200 mg of this compound into a glass vial.
-
Add 1 mL of the chosen organic solvent to achieve an initial concentration of 200 mg/mL.
-
-
Solubilization Process:
-
Gently mix the solution at room temperature using a vortex mixer for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for up to 5 minutes.
-
If still not dissolved, warm the solution to a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes), with intermittent mixing.
-
-
Stepwise Dilution:
-
If the compound remains insoluble at the initial high concentration, perform a serial dilution.
-
Increase the solvent volume by a factor of 10 to decrease the concentration (e.g., to 20 mg/mL) and repeat the solubilization process.
-
Continue this stepwise dilution until complete dissolution is observed.
-
-
Observation and Quantification:
-
Visually inspect the solution at each step for any undissolved particles against a dark background.
-
The lowest concentration at which the compound is fully dissolved is recorded as its solubility in that solvent at the specified temperature.
-
Visualization of Application in Pharmacokinetic Studies
Deuterium-labeled compounds like this compound are invaluable in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug.[][11][12] The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for a typical ADME study using a deuterium-labeled compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. ashland.com [ashland.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. N-Methyl-2-pyrrolidone - Sciencemadness Wiki [sciencemadness.org]
- 11. hwb.gov.in [hwb.gov.in]
- 12. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Methodological & Application
The Role of 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard in LC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical methods, compensating for variability in sample preparation, matrix effects, and instrument response.[1][2]
Introduction to 1-Dodecylpyrrolidin-2-one and the Need for an Internal Standard
1-Dodecylpyrrolidin-2-one is a versatile compound with applications across various industries, including as a surfactant in cleaning products, an emulsifier in cosmetics, and a component in agricultural formulations.[1] Its analysis in complex matrices such as environmental samples, consumer products, or biological tissues is crucial for quality control, safety assessment, and research. LC-MS is a powerful technique for such analyses due to its high sensitivity and selectivity.[3][4]
However, quantitative LC-MS can be susceptible to inaccuracies arising from matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, leading to signal suppression or enhancement.[5] The use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass, is the gold standard for mitigating these effects and ensuring accurate quantification.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.
| Property | 1-Dodecylpyrrolidin-2-one | This compound |
| Molecular Formula | C16H31NO | C16H25D6NO |
| Molecular Weight | 253.43 g/mol | 259.47 g/mol |
| Boiling Point | 202-205 °C @ 11 mmHg | Not available, expected to be similar to the non-deuterated form. |
| Density | 0.89 g/mL at 25 °C | Not available, expected to be slightly higher than the non-deuterated form. |
| Structure | (Structure would be identical with 6 deuterium (B1214612) atoms on the pyrrolidinone ring) |
Application Notes
The use of this compound as an internal standard is recommended for the quantitative analysis of 1-Dodecylpyrrolidin-2-one in the following applications:
-
Environmental Monitoring: Determination of residual levels in soil, and water samples.
-
Consumer Product Analysis: Quantification in cosmetics, cleaning agents, and other household products to ensure compliance with formulation specifications.
-
Agricultural Research: Measurement in plant tissues or soil to study its uptake, distribution, and persistence.
-
Drug Development: While not a primary pharmaceutical active ingredient, related pyrrolidinone structures are explored in drug delivery. This internal standard could be valuable in preclinical studies involving such formulations.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantification of 1-Dodecylpyrrolidin-2-one in a representative matrix (e.g., a cosmetic lotion).
Preparation of Stock and Working Solutions
a. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Dodecylpyrrolidin-2-one reference standard and dissolve it in 10 mL of methanol (B129727).
b. Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
c. Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with the same solvent mixture.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization based on the specific matrix.
Caption: Workflow for sample preparation.
LC-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 °C |
| Gas Flow | To be optimized for the specific instrument |
| Capillary Voltage | 4000 V |
c. MRM Transitions:
The exact m/z values should be confirmed by direct infusion of the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Dodecylpyrrolidin-2-one | [M+H]+ ≈ 254.4 | To be determined empirically | To be optimized |
| This compound | [M+H]+ ≈ 260.5 | To be determined empirically | To be optimized |
A hypothetical fragmentation pathway is illustrated below.
Caption: MS/MS fragmentation pathway.
Data Analysis and Quantification
The concentration of 1-Dodecylpyrrolidin-2-one in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Method Validation
For regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from matrix components at the retention times of the analyte and IS.
-
Linearity: The range over which the response is proportional to the concentration.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Matrix Effect: Assessed to ensure the IS effectively compensates for any signal suppression or enhancement.
-
Stability: Evaluation of the analyte's stability in the matrix under various storage and processing conditions.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of 1-Dodecylpyrrolidin-2-one by LC-MS. Its use is critical for overcoming the challenges of matrix effects and ensuring the reliability of analytical data in a wide range of applications. The protocols and guidelines presented here provide a solid foundation for the development and implementation of robust quantitative methods.
References
- 1. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Advanced Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Dodecylpyrrolidin-2-one-d6, a deuterated surfactant, in advanced sample preparation techniques for mass spectrometry-based analyses. These protocols are designed to enhance analyte recovery, improve quantification accuracy, and streamline workflows in proteomics and bioanalysis.
Introduction
This compound is the deuterium-labeled form of 1-Dodecylpyrrolidin-2-one (also known as N-Lauryl-2-pyrrolidone).[1] Its structure combines a hydrophobic dodecyl chain with a polar pyrrolidinone head group, conferring surfactant properties.[2] The incorporation of six deuterium (B1214612) atoms provides a mass shift that makes it an ideal internal standard for mass spectrometry applications. In sample preparation, it can serve a dual role:
-
Surfactant: To solubilize proteins, particularly hydrophobic and membrane-associated proteins, enhancing enzymatic digestion efficiency and improving recovery.[3][4][5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As the gold standard in mass spectrometry, a SIL-IS is added at the beginning of the sample preparation process to correct for analyte loss, matrix effects (ion suppression or enhancement), and variations in instrument response.[6] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly throughout extraction and analysis.[6]
Application Note 1: Surfactant-Assisted Protein Digestion for Proteomics
Objective: To improve the solubilization and digestion of complex protein mixtures, including membrane proteins, for bottom-up proteomics analysis. The use of this compound helps to denature proteins effectively and can serve as an internal standard if its non-deuterated analog or a similar compound is being quantified.
Principle: Many proteins, especially those embedded in cell membranes, are difficult to solubilize in aqueous buffers, leading to incomplete digestion by proteases like trypsin.[3] Surfactants disrupt hydrophobic interactions and unfold proteins, making cleavage sites more accessible to the enzyme.[5][7] Using a mass spectrometry-compatible surfactant or one that can be removed is crucial to prevent interference with downstream analysis.[3][5]
Experimental Workflow: Surfactant-Assisted In-Solution Digestion
Caption: Workflow for surfactant-assisted protein digestion.
Protocol: In-Solution Digestion of Proteins
This protocol is adapted from standard procedures for protein digestion where a surfactant is beneficial.[8][9]
-
Sample Lysis and Solubilization:
-
Resuspend the cell pellet or tissue homogenate in a lysis buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.5) containing 0.1-1% (w/v) this compound.
-
Vortex thoroughly and sonicate if the sample is viscous due to nucleic acids.[7]
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[8]
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the surfactant concentration to below 0.1%, if necessary, to ensure enzyme activity.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 12-18 hours.
-
-
Quenching and Surfactant Removal:
-
Peptide Cleanup:
-
Use a C18 solid-phase extraction (SPE) cartridge or pipette tip to desalt the peptide mixture and remove the surfactant.
-
Condition the C18 sorbent with acetonitrile (B52724), followed by equilibration with 0.1% TFA in water.
-
Load the acidified peptide sample.
-
Wash with 0.1% TFA in water to remove salts.
-
Elute the peptides with a solution of 50-80% acetonitrile containing 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.[6]
-
Application Note 2: Internal Standard for LC-MS/MS Bioanalysis
Objective: To achieve accurate quantification of an analyte (e.g., the non-deuterated 1-Dodecylpyrrolidin-2-one or a structurally similar molecule) in a complex biological matrix like plasma or tissue.
Principle: Stable isotope-labeled internal standards are the preferred choice for quantitative mass spectrometry.[6] this compound is added at a known, fixed concentration to all samples, standards, and quality controls at the very beginning of the sample preparation process.[6] Because it is chemically almost identical to the analyte, it experiences similar losses during extraction and similar ionization effects in the mass spectrometer.[6] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for procedural and matrix-related variations.[6]
Experimental Workflow: Protein Precipitation for Small Molecule Extraction
Caption: Workflow for protein precipitation using an internal standard.
Protocol: Protein Precipitation from Plasma
This protocol describes a common "dilute and shoot" approach for cleaning up biological samples before analysis.[10]
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small volume (e.g., 10 µL) of this compound working solution (at a concentration in the mid-range of the calibration curve) to each tube.[6]
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to each tube to precipitate proteins.[6]
-
-
Mixing and Separation:
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
-
Final Preparation:
-
The supernatant can be injected directly into the LC-MS/MS system.
-
Alternatively, for higher sensitivity, the solvent can be evaporated under a stream of nitrogen, and the residue reconstituted in a smaller volume of the initial mobile phase.[6]
-
Quantitative Data Summary
The following tables illustrate how quantitative data from these methods would be presented. Note: The values shown are for illustrative purposes only and do not represent actual experimental data.
Table 1: Recovery and Matrix Effect Assessment
| Parameter | Low QC (10 ng/mL) | Medium QC (100 ng/mL) | High QC (800 ng/mL) |
| Extraction Recovery (%) | 92.5 | 95.1 | 94.3 |
| Matrix Effect (%) | 98.2 | 99.5 | 101.3 |
| Process Efficiency (%) | 90.8 | 94.6 | 95.6 |
Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100 Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
Table 2: Calibration Curve Performance
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ (%) | 96.7 |
| Precision at LLOQ (%CV) | 8.1 |
References
- 1. This compound | Masstech Portal [masstechportal.org]
- 2. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in the quantitative analysis of 1-Dodecylpyrrolidin-2-one using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are designed to be a starting point for method development and can be adapted to specific matrices and instrumentation.
Introduction
1-Dodecylpyrrolidin-2-one is a compound with applications as a solvent and surfactant, and its quantification in various biological and environmental matrices is of significant interest. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] Deuterated internal standards are chemically identical to the analyte and exhibit similar chromatographic behavior and ionization efficiency, allowing for accurate correction of variations during sample preparation and analysis.[1][2] This document outlines a general protocol for the use of this compound in quantitative LC-MS/MS assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (1-Dodecylpyrrolidin-2-one) at the beginning of the sample preparation process.[1] The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the analyte is determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard against a calibration curve.
Experimental Workflow
The general workflow for a quantitative LC-MS/MS analysis using this compound is depicted below.
Protocol: Quantification of 1-Dodecylpyrrolidin-2-one in Human Plasma
This protocol provides a representative method for the quantification of 1-Dodecylpyrrolidin-2-one in human plasma using this compound as an internal standard.
Materials and Reagents
-
1-Dodecylpyrrolidin-2-one (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 1-Dodecylpyrrolidin-2-one and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1-Dodecylpyrrolidin-2-one stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined empirically |
| (Analyte) | e.g., m/z 254.3 -> 114.1 |
| (Internal Standard) | e.g., m/z 260.3 -> 114.1 or 120.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The specific MRM transitions for 1-Dodecylpyrrolidin-2-one and its d6 analog should be optimized by direct infusion of the individual compounds.
Data Presentation
The following tables represent hypothetical but realistic quantitative data for a validated LC-MS/MS assay using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| 1-Dodecylpyrrolidin-2-one | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | < 15.0 |
| Low | 3 | 2.91 | 97.0 | < 10.0 |
| Medium | 100 | 102.5 | 102.5 | < 8.0 |
| High | 800 | 784.0 | 98.0 | < 7.0 |
Signaling Pathways and Logical Relationships
This compound primarily serves as an analytical tool and is not known to be involved in specific biological signaling pathways. Its logical relationship in the context of drug development is as a critical component in pharmacokinetic (PK) studies to accurately determine the concentration of the active compound over time.
The following diagram illustrates the role of quantitative analysis in a typical pharmacokinetic study.
Conclusion
This compound is an essential tool for the accurate and precise quantification of 1-Dodecylpyrrolidin-2-one in complex matrices by LC-MS/MS. The provided protocol offers a solid foundation for developing and validating a robust bioanalytical method. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data reliability in research and drug development settings.
References
Application Notes and Protocols for 1-Dodecylpyrrolidin-2-one-d6 in Drug Metabolite Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Dodecylpyrrolidin-2-one-d6 as an internal standard in the quantitative analysis of 1-Dodecylpyrrolidin-2-one and its metabolites in biological matrices. The protocols outlined below are intended to serve as a robust starting point for method development and validation in drug metabolism and pharmacokinetic studies.
Application Notes
1-Dodecylpyrrolidin-2-one, also known as N-lauryl-2-pyrrolidone, is a compound with potential applications in various formulations. Understanding its metabolic fate is crucial for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The primary application of this compound is to ensure the accuracy and precision of the quantification of the parent compound and its metabolites by correcting for variability during sample preparation and analysis.[1] Deuterated internal standards are ideal as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and instrument response variations.[1]
Expected Metabolic Pathways
Based on the metabolism of structurally related N-alkyl-pyrrolidones, the expected primary metabolic pathways for 1-Dodecylpyrrolidin-2-one in vivo are anticipated to involve oxidation. The two most probable metabolic transformations are:
-
Hydroxylation of the dodecyl chain: Cytochrome P450 enzymes can hydroxylate the long alkyl chain at various positions.
-
Hydroxylation of the pyrrolidone ring: The pyrrolidone ring can also be a target for hydroxylation, for instance, at the 5-position.
Therefore, when conducting metabolite studies of 1-Dodecylpyrrolidin-2-one, key analytes to monitor would include the parent compound and its hydroxylated metabolites. This compound serves as an ideal internal standard for the simultaneous quantification of these analytes.
Data Presentation
The following tables present representative quantitative data from a validated LC-MS/MS method for a related N-alkyl-pyrrolidinone (N-methyl-2-pyrrolidone) and its metabolites. This data illustrates the expected performance of a well-developed and validated bioanalytical method using a deuterated internal standard.
Note: This data is for N-methyl-2-pyrrolidone and its metabolites and should be used as a representative example. Actual performance for 1-Dodecylpyrrolidin-2-one may vary and requires method-specific validation.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.125 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL (in plasma) |
Data adapted from a study on N-methyl-2-pyrrolidone metabolites.[2][3]
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (µg/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) |
| Low | 0.5 | 98.5 | 3.2 | 99.1 | 4.5 |
| Medium | 5 | 101.2 | 2.1 | 100.5 | 3.8 |
| High | 10 | 99.8 | 1.9 | 100.2 | 3.1 |
Representative data for illustrative purposes.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| N-alkyl-pyrrolidinone Metabolite 1 | 99 | < 15 |
| N-alkyl-pyrrolidinone Metabolite 2 | 98 | < 15 |
Data adapted from a study on N-methyl-2-pyrrolidone metabolites.[2][3]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of 1-Dodecylpyrrolidin-2-one and its hydroxylated metabolites in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is adapted from a validated method for a similar compound and should be fully validated for its intended use.[1]
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
1-Dodecylpyrrolidin-2-one: To be determined experimentally (e.g., precursor ion [M+H]⁺)
-
Hydroxylated Metabolite 1: To be determined experimentally (e.g., precursor ion [M+H]⁺)
-
This compound (IS): To be determined experimentally (e.g., precursor ion [M+H]⁺)
-
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of drug metabolites.
Caption: Principle of deuterated internal standard in LC-MS/MS.
References
Application Note & Protocol: A Robust Bioanalytical Assay for the Quantification of a Hypothetical Analyte Using 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development and validation of robust bioanalytical methods are critical for the accurate quantification of drugs, metabolites, and biomarkers in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard in bioanalysis due to its high sensitivity, selectivity, and throughput.[1][3][4][5] A key challenge in LC-MS/MS-based quantification is overcoming matrix effects and ensuring the reproducibility of the assay.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for variability during sample preparation and analysis.[6][7][8][9]
1-Dodecylpyrrolidin-2-one-d6 is a deuterium-labeled analog of 1-Dodecylpyrrolidin-2-one.[7][10] Its structure, featuring a polar head group and a long hydrophobic alkyl chain, makes it an ideal internal standard for analytes with similar physicochemical properties. This application note provides a detailed protocol for the development and validation of a robust bioanalytical assay for the quantification of a hypothetical therapeutic agent, "Analyte X," in human plasma, using this compound as the internal standard.
Physicochemical Properties of 1-Dodecylpyrrolidin-2-one
| Property | Value |
| Molecular Formula | C16H31NO |
| Molecular Weight | 253.42 g/mol [11][12] |
| IUPAC Name | 1-dodecylpyrrolidin-2-one[11][12] |
| Synonyms | N-Lauryl-2-pyrrolidone, 1-lauryl-2-pyrrolidone[12][13] |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and validation of the bioanalytical assay for Analyte X using this compound.
1. Materials and Reagents
-
Analyte X: Reference standard of the highest available purity.
-
Internal Standard (IS): this compound.
-
Control Matrix: Human plasma (K2EDTA).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid (FA) - LC-MS grade.
-
Solid Phase Extraction (SPE): C18 cartridges.
2. Stock and Working Solutions Preparation
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve the Analyte X reference standard in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw: Bring plasma samples, calibration standards, and QC samples to room temperature.
-
Spike: To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, spike with the appropriate Analyte X working solution. For blank samples, add 10 µL of 50:50 methanol:water.
-
Vortex: Gently vortex the samples for 10 seconds.
-
Precipitate: Add 400 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 30 seconds.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Load: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water. Load the supernatant from the centrifuged samples onto the SPE cartridges.
-
Wash: Wash the cartridges with 1 mL of 20% methanol in water.
-
Elute: Elute the analyte and IS with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions below) and transfer to an autosampler vial.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte X: [M+H]⁺ → fragment ion (To be determined based on the analyte's structure)
-
This compound (IS): m/z 260.4 → m/z 100.2 (hypothetical, based on common fragmentation of the pyrrolidinone ring)
-
Data Presentation: Assay Performance Characteristics
The following tables summarize the expected quantitative performance of the bioanalytical assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 87.1 | 0.98 | 1.01 |
| High QC | 88.9 | 86.5 | 1.02 | 0.99 |
Table 4: Stability
| Stability Condition | Duration | Low QC (% Change) | High QC (% Change) |
| Bench-top (Room Temp) | 8 hours | -2.5 | -1.8 |
| Autosampler (4°C) | 24 hours | -3.1 | -2.2 |
| Freeze-Thaw (3 cycles) | -80°C to RT | -5.7 | -4.9 |
| Long-term (-80°C) | 90 days | -8.2 | -7.5 |
Mandatory Visualizations
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Method Development [intertek.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Masstech Portal [masstechportal.org]
- 11. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]
- 12. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Application Note: High-Throughput Analysis of 1-Dodecylpyrrolidin-2-one-d6 Using a Rapid and Sensitive UPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the rapid and sensitive quantification of 1-Dodecylpyrrolidin-2-one-d6. This deuterated synthetic compound is valuable as an internal standard in pharmacokinetic and drug metabolism studies. The developed reverse-phase chromatographic method provides excellent peak shape and resolution, while the mass spectrometric detection offers high selectivity and sensitivity. This protocol is suitable for high-throughput analysis in drug discovery and development settings.
Introduction
1-Dodecylpyrrolidin-2-one is a synthetic compound with a long alkyl chain, making it highly hydrophobic. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalysis. The use of stable isotope-labeled internal standards is a well-established strategy in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of analytical methods. This document provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of its non-deuterated counterpart in various biological matrices.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
Sample Preparation
A stock solution of this compound was prepared by dissolving the compound in methanol to a final concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. For method development and validation, these standards can be spiked into the matrix of interest (e.g., plasma, urine) and subjected to appropriate extraction procedures such as protein precipitation or solid-phase extraction.
UPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 0.5 | 50 | 50 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 50 | 50 |
| 5.0 | 50 | 50 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transition
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 260.3 | 100.1 | 0.1 | 30 | 20 |
Note: The precursor and product ions are proposed based on the structure of the molecule and may require optimization.
Data Presentation and Expected Results
Under the proposed conditions, this compound is expected to be well-retained on the C18 column and elute as a sharp, symmetrical peak. The retention time is anticipated to be in the range of 2.0 to 3.0 minutes. The use of a deuterated internal standard is crucial for accurate quantification, especially in complex biological matrices where ion suppression or enhancement may occur.
Workflow Diagram
Caption: Figure 1. UPLC-MS/MS Workflow for this compound Analysis
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and selective approach for the analysis of this compound. The use of a C18 column in reverse-phase mode is well-suited for this hydrophobic molecule, and the MS/MS detection in MRM mode ensures high specificity. This method can be readily implemented in analytical laboratories for high-throughput quantitative studies and can be adapted for the analysis of the non-deuterated analog in various research and development applications. It is recommended that the method be fully validated according to the relevant regulatory guidelines before its use in routine analysis.
Application Note: High-Throughput Quantification of 1-Dodecylpyrrolidin-2-one-d6 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Dodecylpyrrolidin-2-one-d6 in human plasma. Deuterated internal standards are crucial for achieving accurate and reproducible results in quantitative mass spectrometry by compensating for matrix effects and variability in sample processing and instrument response.[1][2][3] This protocol employs a straightforward protein precipitation method for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The described method is suitable for researchers and professionals in drug development and clinical research requiring precise measurement of this compound in a biological matrix.
Introduction
1-Dodecylpyrrolidin-2-one is a small molecule of interest in various research fields. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is essential for accurate quantification in complex biological matrices like plasma.[4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and experiencing similar ionization effects, thereby correcting for potential analytical errors.[2][4] This document provides a comprehensive protocol for the extraction and subsequent LC-MS/MS analysis of this compound from human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[5]
Materials:
-
Human plasma
-
This compound stock solution (1 mg/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike 100 µL of human plasma with the desired concentration of this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Based on the structure of this compound and known fragmentation patterns of similar deuterated pyrrolidinone structures, the following MRM transitions are proposed.[6] The optimal collision energies should be determined empirically by infusing a standard solution of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 276.3 | 92.1 | 100 | To be optimized |
| This compound | 276.3 | 75.1 | 100 | To be optimized |
Workflow and Diagrams
The overall experimental workflow is depicted below.
Caption: Experimental workflow from sample preparation to data analysis.
The logical relationship for using a deuterated internal standard is illustrated in the following diagram.
Caption: Logic of using a deuterated internal standard for accurate quantification.
Conclusion
The method described in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The use of a simple protein precipitation protocol and a sensitive LC-MS/MS method with MRM detection allows for accurate and precise measurements, which are critical in research and drug development settings. This protocol can be adapted for the analysis of the non-deuterated analyte by using this compound as the internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accurate Quantitation of a Novel Therapeutic Agent and Co-formulated 1-Dodecylpyrrolidin-2-one in Human Plasma using 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard to Correct for Matrix Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the development of transdermal drug delivery systems, permeation enhancers are often co-formulated with the active pharmaceutical ingredient (API) to improve its flux across the skin barrier. 1-Dodecylpyrrolidin-2-one is a well-established chemical permeation enhancer.[1][2] The quantitative bioanalysis of both the API and the permeation enhancer in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects. An SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because the SIL-IS and the analyte have nearly identical physicochemical properties, they experience the same degree of matrix effects, and any signal variation is normalized when the analyte-to-IS peak area ratio is used for quantification.
This application note presents a hypothetical, yet representative, robust and reliable LC-MS/MS method for the simultaneous quantification of a novel therapeutic agent, "Thera-X," and the permeation enhancer 1-Dodecylpyrrolidin-2-one in human plasma. The method employs 1-Dodecylpyrrolidin-2-one-d6 as an internal standard (IS) for 1-Dodecylpyrrolidin-2-one and a separate SIL-IS for Thera-X ("Thera-X-d4"). The use of this compound effectively corrects for matrix effects, ensuring accurate and precise quantification of the permeation enhancer.[3]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
Thera-X (purity >99%)
-
Thera-X-d4 (isotopic purity >98%)
-
1-Dodecylpyrrolidin-2-one (purity >99%)
-
This compound (isotopic purity >98%)[3]
-
-
Reagents and Solvents:
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation Supplies:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (Thera-X, 1-Dodecylpyrrolidin-2-one, Thera-X-d4, and this compound) into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.
-
-
Working Solutions:
-
Prepare serial dilutions of the Thera-X and 1-Dodecylpyrrolidin-2-one stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a combined internal standard working solution containing Thera-X-d4 and this compound at a concentration of 100 ng/mL in methanol.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the combined internal standard working solution (100 ng/mL of Thera-X-d4 and this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-4.5 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: (Hypothetical values based on compound structures)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thera-X | 450.3 | 250.1 |
| Thera-X-d4 | 454.3 | 254.1 |
| 1-Dodecylpyrrolidin-2-one | 254.2 | 99.1 |
| This compound | 260.2 | 105.1 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Thera-X | 1 - 1000 | >0.995 |
| 1-Dodecylpyrrolidin-2-one | 1 - 1000 | >0.995 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates.
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Thera-X | Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 50 | 51.2 | 102.4 | 3.1 | |
| High QC | 800 | 790.4 | 98.8 | 2.5 | |
| 1-Dodecylpyrrolidin-2-one | Low QC | 3 | 3.05 | 101.7 | 5.2 |
| Mid QC | 50 | 48.9 | 97.8 | 3.8 | |
| High QC | 800 | 809.6 | 101.2 | 2.9 |
Matrix Effect Evaluation
The matrix effect was assessed by comparing the peak areas of analytes spiked into extracted blank plasma with those of analytes in a neat solution at the same concentration. The use of this compound effectively normalized the ion suppression observed for 1-Dodecylpyrrolidin-2-one.
| Analyte | Mean Analyte Peak Area (Neat Solution) | Mean Analyte Peak Area (Post-extraction Spike) | Matrix Factor (MF) | IS-Normalized MF |
| Thera-X | 1,250,000 | 987,500 | 0.79 | 0.99 |
| 1-Dodecylpyrrolidin-2-one | 850,000 | 637,500 | 0.75 | 1.01 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Thera-X and 1-Dodecylpyrrolidin-2-one in human plasma.
References
- 1. Evaluation of Permeation Enhancers for Vaginal Delivery of Buserelin Acetate Using a Validated Chromatographic Method and Ex Vivo Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting poor signal with 1-Dodecylpyrrolidin-2-one-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity and other related issues during experiments involving 1-Dodecylpyrrolidin-2-one-d6.
FAQs: Quick Answers to Common Problems
Q1: What is this compound and what is its primary application in research?
This compound is the deuterated form of 1-Dodecylpyrrolidin-2-one. In experimental research, it is most commonly used as an internal standard (IS) in quantitative analysis by mass spectrometry (MS). The deuterium (B1214612) labeling provides a mass shift from the endogenous or unlabeled analyte, allowing for accurate quantification while behaving chemically similar to the analyte of interest.
Q2: I am observing a very low or no signal for my this compound internal standard. What are the most common initial checks I should perform?
When encountering a poor signal for your internal standard, begin with these initial checks:
-
Verify Concentration: Double-check the concentration of your working solution to ensure it was prepared correctly.
-
Instrument Performance: Confirm that the mass spectrometer is functioning correctly by analyzing a known standard or running a system suitability test.
-
Sample Preparation: Review your sample preparation steps to ensure the internal standard was added correctly and at the appropriate stage.
Q3: Could the issue be related to the storage and handling of the compound?
Yes, improper storage and handling can lead to degradation or contamination. Deuterated compounds should be stored in tightly sealed containers, protected from light, and in a cool, dry place to prevent degradation and isotopic exchange with atmospheric moisture.[1][2] It is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, especially when preparing stock solutions.[2][3]
Q4: What are the key safety precautions I should take when handling 1-Dodecylpyrrolidin-2-one and its deuterated analog?
The non-deuterated form, 1-Dodecylpyrrolidin-2-one, is considered a hazardous substance.[4][5] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Handle the compound in a well-ventilated area or under a fume hood.
Troubleshooting Guide: Addressing Poor Signal Intensity
This guide provides a systematic approach to troubleshooting poor signal intensity when using this compound as an internal standard in LC-MS/MS analysis.
Problem 1: Weak or No Signal from this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Transition Parameters | Optimize the precursor and product ion masses (m/z) and collision energy for this compound on your specific instrument. Do not rely solely on literature values, as optimal settings can vary between different mass spectrometers.[6] |
| Ion Suppression | The presence of co-eluting matrix components can suppress the ionization of your internal standard.[7][8][9] To mitigate this, improve your sample cleanup procedure (e.g., using solid-phase extraction), or adjust your chromatographic method to separate the internal standard from the interfering compounds.[9] |
| In-source Fragmentation or Instability | The compound may be fragmenting in the ion source before reaching the mass analyzer. Try using a softer ionization technique or adjusting the ion source parameters (e.g., temperature, voltages). |
| Poor Solubility | Due to its long dodecyl chain, this compound is hydrophobic. Ensure it is fully dissolved in your sample and mobile phase. You may need to use a higher percentage of organic solvent in your initial mobile phase conditions. |
| Adsorption to Vials or Tubing | Hydrophobic compounds can adsorb to plastic or glass surfaces. Consider using silanized glass vials or low-adsorption plasticware. |
Problem 2: Inconsistent or Irreproducible Signal
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if they are in labile positions or if the sample is in an acidic or basic solution.[2] Prepare your samples and mobile phase at a neutral pH if possible and use aprotic or deuterated solvents for stock solutions. |
| Variable Matrix Effects | The degree of ion suppression can vary between samples, leading to inconsistent internal standard signals. Ensure your sample preparation method is robust and consistent across all samples. Using a stable isotope-labeled internal standard like this compound should help compensate for these effects, but significant variability can still be problematic. |
| Autosampler/Injector Issues | Inconsistent injection volumes will lead to variable signal intensity. Perform an injector performance test to ensure it is functioning correctly. |
Experimental Protocols
Generalized LC-MS/MS Protocol for Quantification using this compound as an Internal Standard
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Store at -20°C.
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with the same solvent. This working solution will be spiked into your samples.
2. Sample Preparation (Example: Protein Precipitation from Plasma):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions (Starting Point):
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of mobile phase B (e.g., 40-50%) due to the hydrophobic nature of the analyte and elute with a gradient up to 95% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor/product ion transitions will need to be optimized for your instrument.
Data Presentation
Consistent and clear data recording is crucial for troubleshooting. Below is a template table to track the performance of your internal standard across an analytical run.
Table 1: Internal Standard Signal Intensity Monitoring
| Sample ID | Injection Sequence | Peak Area of this compound | Retention Time (min) | Observations (e.g., peak shape) |
| Blank | 1 | |||
| Standard 1 | 2 | |||
| Standard 2 | 3 | |||
| ... | ... | |||
| QC Low | X | |||
| Sample 1 | X+1 | |||
| Sample 2 | X+2 | |||
| ... | ... | |||
| QC High | Y |
Interpretation:
-
A consistent peak area and retention time for the internal standard across all samples (excluding the blank) indicates a stable and reliable method.
-
A drifting retention time may indicate a problem with the LC column or mobile phase.
-
A decreasing peak area over the run could suggest ion source contamination or compound instability in the autosampler.
-
Erratic peak areas may point to inconsistent sample preparation or injector issues.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using an internal standard in a quantitative LC-MS/MS analysis.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Hypothetical Metabolic Pathway
While specific metabolic pathways for 1-Dodecylpyrrolidin-2-one are not well-documented, N-alkylpyrrolidones can undergo metabolic transformations. The following diagram illustrates a hypothetical pathway based on the metabolism of similar compounds.
Caption: A hypothetical metabolic pathway for an N-alkylpyrrolidone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromservis.eu [chromservis.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 7. Before you continue to YouTube [consent.youtube.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 1-Dodecylpyrrolidin-2-one-d6 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-Dodecylpyrrolidin-2-one-d6 in biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of 1-Dodecylpyrrolidin-2-one, a compound with a pyrrolidinone structure.[1] Such compounds are used in various applications, including as surfactants in cosmetics.[] In drug development, understanding the stability of a compound in biological matrices (plasma, blood, tissue homogenates) is critical for determining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Stability data helps in designing valid in vivo studies and interpreting their results.
Q2: What are the potential degradation pathways for this compound in a biological system?
Q3: What are the recommended storage conditions for biological samples containing this compound?
To minimize ex vivo degradation, biological samples should be processed and stored under specific conditions. For tissue homogenates, it is recommended to perform all processing steps under cooled conditions (e.g., in ice water) and as quickly as possible.[6] Storing tissue homogenates at room temperature can lead to significant changes in sample composition in as little as 35 minutes.[6] For long-term storage of plasma and blood samples, freezing at -20°C or -80°C is standard practice to preserve the stability of the analyte.[7] However, it is crucial to perform freeze-thaw stability tests to ensure the compound does not degrade during sample handling.
Q4: Which analytical methods are suitable for quantifying this compound in biological matrices?
The quantification of small molecules like this compound in complex biological samples typically requires sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and specificity.[8] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile compounds.[9] The choice of method will depend on the physicochemical properties of the analyte and the required sensitivity.
Troubleshooting Guide
Q1: I am observing a rapid decrease in the concentration of this compound in my plasma stability assay. What could be the cause?
A rapid decrease in concentration suggests potential instability. The primary causes in plasma are:
-
Enzymatic Degradation: Plasma contains various enzymes (e.g., esterases, proteases) that can metabolize the compound. To confirm this, you can conduct the stability assay in heat-inactivated plasma or in the presence of broad-spectrum enzyme inhibitors.
-
Chemical Instability: The compound may be unstable at the physiological pH of plasma (around 7.4). You can assess this by performing the stability study in buffer at the same pH.
Q2: My stability results show high variability between replicates. What are the possible sources of this inconsistency?
High variability can arise from several factors:
-
Inconsistent Sample Handling: Ensure uniform timing and temperature control during sample collection, processing, and analysis.
-
Temperature Fluctuations: Maintaining a consistent temperature (e.g., 37°C for metabolic stability, or on ice for sample processing) is critical.[6]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to inconsistent measurements.[10] This can be assessed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
-
Imprecise Pipetting: Accurate and precise pipetting is crucial for consistent results.
Q3: I am not detecting any metabolites of this compound. Does this confirm its stability?
The absence of detectable metabolites does not definitively prove stability. It could be that:
-
The metabolites are below the limit of detection (LOD) or limit of quantification (LOQ) of your analytical method.[11]
-
The metabolites are not being efficiently extracted from the matrix.
-
The metabolites are not being ionized effectively by the mass spectrometer. To confirm stability, it is essential to show that the concentration of the parent compound remains constant over time.
Experimental Protocols
Plasma Stability Assessment
This protocol outlines a typical in vitro experiment to assess the stability of this compound in plasma.
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) in a water bath at 37°C.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Spike the plasma with the stock solution to achieve the desired final concentration. The final concentration of the organic solvent should typically be less than 1% to avoid protein precipitation.
-
-
Incubation:
-
Incubate the spiked plasma samples in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma.
-
-
Sample Processing:
-
Immediately stop the reaction in the collected aliquots by adding a protein precipitation agent, such as 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.[8]
-
-
Data Analysis:
-
Plot the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Calculate the in vitro half-life (t½) of the compound in plasma.
-
Data Presentation
The stability data can be summarized in the following tables:
Table 1: Stability of this compound in Human Plasma at 37°C
| Time (minutes) | Mean % Remaining (± SD, n=3) |
| 0 | 100 |
| 15 | |
| 30 | |
| 60 | |
| 120 | |
| t½ (min) |
Table 2: Summary of this compound Stability across Species
| Matrix | Species | In Vitro Half-life (t½, minutes) |
| Plasma | Human | |
| Plasma | Rat | |
| Plasma | Mouse | |
| Whole Blood | Human | |
| Liver Homogenate | Rat |
Visualizations
Caption: General experimental workflow for assessing the in vitro stability of a compound.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Troubleshooting flowchart for high variability in stability assays.
References
- 1. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of phencyclidine in stored blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OUH - Method development in analytical toxicology [ous-research.no]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. uab.edu [uab.edu]
- 11. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ion Suppression with 1-Dodecylpyrrolidin-2-one-d6
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using 1-Dodecylpyrrolidin-2-one and its deuterated internal standard, 1-Dodecylpyrrolidin-2-one-d6, in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is 1-Dodecylpyrrolidin-2-one and why might it cause ion suppression?
1-Dodecylpyrrolidin-2-one is a chemical compound frequently used as a surfactant in cosmetics and other industrial applications.[1][] In mass spectrometry, particularly with electrospray ionization (ESI), surfactants can cause ion suppression.[3][4] This occurs because their high surface activity leads them to accumulate on the surface of ESI droplets, which can impede the efficient transfer of analyte ions into the gas phase, ultimately reducing the analyte's signal intensity.[4]
Q2: What is this compound and how does it help with ion suppression?
This compound is a deuterium-labeled version of 1-Dodecylpyrrolidin-2-one.[5][6] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. A SIL-IS is a compound that is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes. Because the SIL-IS and the analyte co-elute and experience the same degree of ion suppression, the ratio of their signals remains constant.[7] This allows for more accurate and reproducible quantification of the analyte, as the internal standard effectively normalizes for signal variations caused by matrix effects, including ion suppression.[5]
Q3: What are the common signs of ion suppression in my LC-MS/MS data?
Key indicators of ion suppression include:
-
A significant decrease in the analyte signal intensity when analyzing samples compared to a clean standard solution.
-
Poor reproducibility of analyte signal across different sample preparations.
-
A drift in the analyte signal during a sequence of sample injections.
-
Inaccurate and imprecise quantification results.
Troubleshooting Guides
Issue 1: Significant loss of analyte signal when analyzing biological samples.
This is a classic symptom of ion suppression, where components from the sample matrix interfere with the ionization of your analyte.
Troubleshooting Steps:
-
Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract the analyte of interest from the sample matrix, leaving many interfering substances behind.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing all sources of ion suppression compared to SPE or LLE.[8]
-
-
Chromatographic Separation: Optimizing your liquid chromatography method can separate your analyte from the co-eluting matrix components that are causing suppression.[7][9]
-
Gradient Modification: Adjust the mobile phase gradient to improve the resolution between your analyte and any interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter the retention and elution profile of your analyte and matrix components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.[10]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[10] However, this will also dilute your analyte, so this approach is best suited for analytes present at higher concentrations.
Issue 2: Inconsistent quantification and poor reproducibility.
This often points to variable ion suppression across different samples or a failure to adequately compensate for the matrix effect.
Troubleshooting Steps:
-
Internal Standard Strategy:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already, using this compound as an internal standard is highly recommended. As it co-elutes and behaves almost identically to the analyte during ionization, it will experience the same degree of ion suppression, allowing for accurate correction.[5][7]
-
Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate and consistent across all samples and calibration standards.
-
-
Matrix Effect Evaluation: Systematically evaluate the extent of ion suppression. A common method is the post-column infusion experiment. This involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank sample extract. Any dip in the analyte's signal intensity indicates the retention time at which matrix components are eluting and causing suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression
| Sample Preparation Technique | Relative Effectiveness in Removing Interferences | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate |
Table 2: Impact of Mitigation Strategy on Analyte Signal
| Mitigation Strategy | Expected Impact on Analyte Signal | Potential Drawbacks |
| Optimized Sample Preparation | Significant signal recovery | Can be time-consuming and costly |
| Chromatographic Separation | Improved signal-to-noise ratio | May increase run times |
| Sample Dilution | Reduced ion suppression | Decreased analyte concentration |
| Use of SIL-IS | Improved accuracy and precision | Does not eliminate signal loss |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Analyte standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., plasma, urine processed without the analyte)
Methodology:
-
Set up the LC system with the analytical column and mobile phases to be used for the actual sample analysis.
-
Connect the outlet of the LC column to a T-connector.
-
Connect a syringe pump containing the analyte standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the analyte standard solution at a constant low flow rate (e.g., 10 µL/min).
-
Once a stable analyte signal is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Monitor the analyte signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. Buy 1-Dodecyl-2-pyrrolidinone | 2687-96-9 [smolecule.com]
- 3. Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Masstech Portal [masstechportal.org]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Chromatographic Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific problems with chromatographic separation.
Issue: Poor Peak Resolution
Poor resolution between analyte peaks is a common challenge that can compromise the accuracy of quantification.
Q1: What are the initial steps to take when experiencing poor peak resolution?
A: When encountering poor resolution, first, verify the basics of your high-performance liquid chromatography (HPLC) system. Ensure that the column is properly installed and that there are no leaks in the system. Check that the mobile phase composition is correct and has been freshly prepared. Also, confirm that the detector settings are appropriate for your analytes.
Q2: How can I systematically troubleshoot and improve poor peak resolution?
A: A systematic approach is crucial for identifying the root cause of poor resolution. The following workflow can guide your troubleshooting efforts.
Issue: Peak Tailing
Peak tailing, where a peak has an asymmetry factor greater than 1.2, can interfere with the integration of closely eluting peaks.
Q3: What are the common causes of peak tailing?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol (B1196071) groups on the silica (B1680970) support.[1] Other causes include column overload, column voids, and extra-column dead volume.[2]
Q4: How can I diagnose the cause of peak tailing and resolve it?
A: To diagnose the cause of peak tailing, a logical progression through potential issues is recommended. The following diagram outlines a troubleshooting workflow for peak tailing.
Issue: Peak Fronting
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also affect quantification.
Q5: What are the primary causes of peak fronting?
A: The most common causes of peak fronting are sample overload (either by mass or volume) and a mismatch between the sample solvent and the mobile phase.[3][4] If the sample is dissolved in a solvent that is stronger than the mobile phase, it can lead to peak fronting. Column degradation, such as the formation of a void, can also be a cause.[5]
Issue: Inconsistent Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Q6: My retention times are drifting or fluctuating. How can I identify the cause?
A: Inconsistent retention times can be systematic (drifting in one direction) or random (fluctuating).[6] To diagnose the issue, it's helpful to monitor the retention time of an unretained peak (t₀).[7]
-
If t₀ and analyte retention times both shift proportionally: This typically indicates a problem with the flow rate.[8] Check the pump for leaks, ensure proper solvent degassing, and verify the flow rate.[9]
-
If t₀ is stable but analyte retention times shift: This suggests a change in the mobile phase composition or column chemistry.[8][9] Ensure the mobile phase is correctly prepared and that the column temperature is stable.[6][10] Changes in mobile phase pH can also significantly affect the retention of ionizable compounds.[11]
Frequently Asked Questions (FAQs)
Q7: How does mobile phase composition affect analyte retention?
A: In reversed-phase chromatography, increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of non-polar analytes. A general rule of thumb is that a 10% increase in the organic modifier can reduce the retention factor (k') by a factor of 2 to 3.[5][12]
Q8: What is the effect of column temperature on the separation?
A: Increasing the column temperature generally leads to shorter retention times and lower backpressure due to a decrease in mobile phase viscosity.[13][14] It can also improve peak efficiency. However, the effect on selectivity can vary between analytes.
Q9: How does injection volume impact peak shape?
A: Injecting too large a volume of sample can lead to peak broadening and fronting, a phenomenon known as volume overload.[4] It is generally recommended to inject a volume that is 1-2% of the total column volume.
Q10: When should I use a gradient elution versus an isocratic method?
A: Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures with a small number of components. Gradient elution, where the mobile phase composition is changed during the run, is ideal for complex samples with analytes that have a wide range of polarities.[14]
Data Presentation
The following tables summarize the quantitative effects of key chromatographic parameters.
Table 1: Effect of Mobile Phase Composition on Retention Factor (k')
| % Acetonitrile in Water | Analyte A (k') | Analyte B (k') | Analyte C (k') |
| 40% | 12.5 | 15.8 | 19.2 |
| 50% | 6.2 | 7.9 | 9.5 |
| 60% | 3.1 | 3.9 | 4.7 |
| 70% | 1.5 | 1.9 | 2.3 |
Table 2: Effect of Temperature on Retention Time and Backpressure
| Temperature (°C) | Retention Time (min) | Backpressure (psi) |
| 30 | 5.8 | 2100 |
| 40 | 4.9 | 1800 |
| 50 | 4.1 | 1600 |
| 55 | 3.8 | 1500 |
| Data is illustrative and will vary based on the specific column, mobile phase, and analyte. |
Table 3: Impact of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Peak Asymmetry (Tailing Factor) |
| 2 | 1.1 |
| 5 | 1.3 |
| 10 | 1.8 |
| 20 | 2.5 (significant tailing) |
| Data is illustrative and depends on analyte concentration and column dimensions.[11] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC
Objective: To systematically optimize the mobile phase composition to achieve adequate resolution of target analytes.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
Acid (e.g., formic acid or trifluoroacetic acid) and/or buffer salts as needed
-
Analyte standard mixture
Procedure:
-
Initial Scouting Gradient:
-
Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Run a broad linear gradient from 5% to 95% B over 20-30 minutes.
-
This initial run will provide information on the approximate elution conditions for your analytes.
-
-
Determine the Elution Window:
-
From the scouting run, identify the percentage of Mobile Phase B at which the first and last analytes of interest elute.
-
-
Optimize the Gradient Slope:
-
Based on the elution window, design a narrower gradient. For example, if your analytes elute between 30% and 60% B, you can run a gradient from 25% to 65% B over a shorter time to improve resolution in that range.
-
-
Isocratic Method Development (if applicable):
-
If the scouting run indicates that all analytes elute within a narrow range of mobile phase composition, an isocratic method may be suitable.
-
Estimate the optimal isocratic composition from the retention times in the gradient run. A good starting point is the mobile phase composition at the midpoint of the elution of the peaks of interest.
-
Run a series of isocratic methods with slightly different mobile phase compositions (e.g., 45%, 50%, 55% B) to find the best separation.
-
-
pH and Additive Optimization (if needed):
-
If peak shape is poor (e.g., tailing), consider adjusting the pH of the aqueous mobile phase, especially for ionizable compounds.[5] Aim for a pH that is at least 2 units away from the pKa of the analytes.[3]
-
For basic compounds that still show tailing, consider adding a mobile phase modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%).
-
Protocol 2: Diagnosing and Resolving Inconsistent Retention Times
Objective: To identify the cause of retention time variability and restore consistent performance.
Procedure:
-
Systematic Check:
-
Flow Rate Verification:
-
Disconnect the column and use a calibrated flow meter or a graduated cylinder and stopwatch to measure the flow rate from the pump. Ensure it matches the setpoint.
-
-
Leak Check:
-
Visually inspect all fittings and connections for any signs of leaks.
-
-
Mobile Phase Preparation:
-
Prepare fresh mobile phase, ensuring accurate measurements of all components.[1]
-
Degas the mobile phase thoroughly.
-
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. For reversed-phase columns, 10-20 column volumes are typically sufficient.[6]
-
-
-
Isolating the Problem:
-
t₀ Monitoring:
-
Inject a non-retained compound (e.g., uracil (B121893) for reversed-phase) to determine the column dead time (t₀).
-
Analyze the trend of t₀ and analyte retention times over several runs.
-
-
Constant t₀ with Shifting Analyte Peaks:
-
This points to a chemical issue.
-
Temperature Stability: Verify that the column oven is maintaining a constant temperature.[10]
-
Mobile Phase pH: If using a buffer, re-measure the pH of the mobile phase.
-
Column Degradation: If the retention times are consistently decreasing and peak shapes are deteriorating, the column may be degrading and require replacement.
-
-
Shifting t₀ and Analyte Peaks:
-
This indicates a flow rate or system volume issue.
-
Pump Performance: If the flow rate is inconsistent, service the pump (e.g., check seals, check valves).
-
System Leaks: Even a small, non-visible leak can cause flow rate fluctuations. Re-check all connections.
-
-
References
- 1. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 2. toolify.ai [toolify.ai]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. google.com [google.com]
- 7. lcms.cz [lcms.cz]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. inacom.nl [inacom.nl]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chem.libretexts.org [chem.libretexts.org]
potential for isotopic exchange in 1-Dodecylpyrrolidin-2-one-d6
Technical Support Center: 1-Dodecylpyrrolidin-2-one-d6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this deuterated compound. Below you will find frequently asked questions and troubleshooting guides to help ensure the isotopic integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ?
A1: The potential for hydrogen-deuterium (H-D) exchange in this compound is low under standard, controlled conditions. The deuterium (B1214612) atoms are located on the carbon backbone of the pyrrolidinone ring. Carbon-deuterium (C-D) bonds are generally stable.[1] However, exchange can be induced under specific conditions, particularly those that facilitate the formation of an enolate intermediate at the carbon atom alpha to the carbonyl group.[2][3]
Q2: Which deuterium atoms are most likely to undergo exchange?
A2: The deuterium atoms on the carbon atom adjacent (in the alpha-position) to the carbonyl group of the pyrrolidinone ring are the most susceptible to exchange. This is because the carbonyl group can stabilize a negative charge on the adjacent carbon, facilitating the removal and replacement of a deuteron. This process is often catalyzed by the presence of acid or base.[2][4][5] Deuterium atoms on the N-dodecyl chain are considered non-exchangeable under typical experimental conditions.
Q3: What experimental conditions can promote isotopic exchange?
A3: Isotopic exchange can be promoted by several factors:
-
pH: Both strongly acidic and, more significantly, basic conditions can catalyze H-D exchange.[1][6][7] For cyclic amides like lactams, stability is often compromised at higher pH levels.[8][9] The minimum exchange rate for similar compounds is often found in a slightly acidic pH range.[6]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange.[1][7]
-
Solvent: The presence of protic solvents (e.g., water, methanol, ethanol) is necessary to provide a source of hydrogen atoms for the exchange to occur.[7][10] Using anhydrous, aprotic solvents is recommended to minimize risk.
Q4: What are the recommended storage and handling procedures for this compound?
A4: To maintain isotopic purity, strict storage and handling are essential.
-
Storage: Store the compound as a solid in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture. For long-term stability, store at low temperatures (e.g., -20°C).[7]
-
Handling: When preparing solutions, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, tetrahydrofuran). If the compound must be handled outside of an inert atmosphere, do so quickly to minimize exposure to atmospheric moisture. Ensure all glassware is thoroughly dried before use.[7]
Q5: How can I verify the isotopic purity of my compound?
A5: The isotopic purity of this compound can be assessed using two primary analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium content by measuring the mass of the molecule. A loss of deuterium will result in a corresponding decrease in the measured mass.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the appearance of proton signals in the regions where deuterium atoms are expected.[6] The level of deuteration can be calculated from the integration of these residual signals.[6]
Troubleshooting Guides
Issue: My post-experiment analysis (MS or NMR) shows a decrease in deuterium incorporation.
This common issue points to unintended H-D exchange during your experimental procedure. The following guide will help you pinpoint the likely cause.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Variability in Sample Extraction Recovery
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals minimize variability and maximize recovery in sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low analyte recovery in Solid-Phase Extraction (SPE)?
A1: Low analyte recovery in SPE can stem from several factors:
-
Inappropriate Sorbent Selection: The chosen sorbent's chemistry may not be suitable for retaining the target analyte. For instance, using a nonpolar sorbent for a highly polar analyte will result in poor retention.[1][2]
-
Incorrect Sample pH: For ionizable compounds, the sample's pH must be adjusted to ensure the analyte is in a neutral state for optimal retention on reversed-phase sorbents.[2][3][4]
-
Suboptimal Elution Solvent: The elution solvent may be too weak to desorb the analyte completely from the sorbent.[1][2]
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to elute the entire amount of the retained analyte.
-
Sample Overload: Exceeding the sorbent's capacity by loading too much sample can lead to analyte breakthrough during the loading step.[2]
-
High Flow Rate: A sample loading or elution flow rate that is too fast can prevent proper equilibration and interaction between the analyte and the sorbent.[2]
Q2: How can I reduce variability between replicate samples in my extraction process?
A2: High variability between replicates is often due to inconsistent execution of the extraction protocol. To improve reproducibility:
-
Ensure Homogeneous Samples: For solid samples, thorough homogenization is crucial before taking a subsample for extraction.[5]
-
Standardize Procedural Steps: Use automated or semi-automated systems for liquid handling to ensure consistent volumes. Standardize vortexing or shaking times and speeds.[5]
-
Control Flow Rates: In SPE, maintain a consistent and slow flow rate during sample loading and elution to ensure uniform interaction with the sorbent.
-
Prevent Sorbent Drying: For SPE, ensure the sorbent bed does not dry out between the conditioning and sample loading steps, as this can lead to inconsistent retention.
-
Use an Internal Standard: Incorporating an internal standard early in the sample preparation process can help to correct for variability in both the extraction and the instrumental analysis.[5]
Q3: What are matrix effects, and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[6][7][8] This can lead to either ion suppression or enhancement, causing inaccurate quantification of the analyte.[8] The composition of the biological matrix, such as plasma, urine, or tissue, can significantly influence the extent of these effects.[6][7] For example, phospholipids (B1166683) in plasma are a common source of matrix effects in LC-MS/MS analysis.[6]
Q4: How do I troubleshoot emulsion formation during Liquid-Liquid Extraction (LLE)?
A4: Emulsion is the formation of a stable third layer between the aqueous and organic phases, which can make phase separation difficult and lead to poor and variable recovery.[9] To address this:
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversion or rocking to mix the phases.
-
Addition of Salt: Adding a small amount of a saturated salt solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: Centrifuging the sample can help to force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes help to break the emulsion.
-
Phase Separation Paper: Using specialized filter paper can help to separate the aqueous and organic layers.
Q5: What is the QuEChERS method, and what are common troubleshooting issues?
A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique primarily used for the analysis of pesticide residues in food and agricultural products.[10] Common troubleshooting issues include:
-
Low Recovery of pH-sensitive Pesticides: Some pesticides are sensitive to the pH of the extraction and cleanup steps. Using buffered QuEChERS methods can help to mitigate this.[11][12]
-
Incomplete Phase Separation: Ensure immediate and vigorous shaking after adding the extraction salts to prevent clumping and ensure proper phase separation.[5]
-
Analyte Loss During Cleanup: The type and amount of sorbent used in the dispersive SPE (d-SPE) cleanup step are critical. For example, Graphitized Carbon Black (GCB) can lead to the loss of planar pesticides.[11]
-
Matrix Effects: Despite the cleanup step, complex matrices can still cause matrix effects. Using matrix-matched calibration standards is recommended for accurate quantification.[11]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
This guide addresses common issues encountered during SPE and provides systematic steps to identify and resolve them.
Liquid-Liquid Extraction (LLE) Troubleshooting
This guide provides a logical approach to resolving common issues in LLE, such as emulsion formation and poor phase separation.
Data Presentation
The following tables summarize quantitative data to guide the optimization of your extraction methods.
Table 1: Effect of Elution Solvent on the Recovery of Pesticides from Water using SPE
| Elution Solvent | Analyte Class | Average Recovery (%) | Relative Standard Deviation (%) |
| Dichloromethane (B109758) | Organochlorine | 85 | 8 |
| Ethyl Acetate (B1210297) | Organophosphorus | 92 | 6 |
| Acetonitrile (B52724) | Triazine | 88 | 7 |
| Methanol | Phenylurea | 75 | 12 |
This table provides a general comparison; optimal solvent selection is analyte-dependent.
Table 2: Influence of Sample pH on the Recovery of Acidic and Basic Compounds by Reversed-Phase SPE
| Compound Type | Analyte pKa | Sample pH | Average Recovery (%) |
| Acidic | 4.5 | 2.5 | 95 |
| Acidic | 4.5 | 7.0 | 40 |
| Basic | 8.5 | 10.5 | 93 |
| Basic | 8.5 | 7.0 | 55 |
Adjusting the sample pH to at least 2 units away from the analyte's pKa is crucial for good retention on reversed-phase sorbents.[4]
Table 3: Matrix Effects Observed in Different Biological Matrices for a Panel of Drugs using LC-MS/MS
| Biological Matrix | Analyte Class | Matrix Effect (%) |
| Human Plasma | Opioids | -25 (Suppression) |
| Human Urine | Benzodiazepines | -15 (Suppression) |
| Rat Brain Tissue | Antidepressants | +10 (Enhancement) |
| Whole Blood | Anticoagulants | -30 (Suppression) |
Negative values indicate ion suppression, while positive values indicate ion enhancement. Matrix effects are highly dependent on the specific analyte, matrix, and analytical method.[13][14]
Experimental Protocols
Detailed Methodology for SPE of Pesticides from Water Samples
This protocol is a general guideline for the extraction of a wide range of pesticides from water samples using a polymeric reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under a vacuum for at least 30-60 minutes to remove residual water.[16]
-
-
Elution:
-
Elute the retained pesticides with two 5 mL aliquots of a 1:1 (v/v) mixture of dichloromethane and methanol.[17]
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or mobile phase) for instrumental analysis.
-
Detailed Methodology for LLE of Drugs from Plasma Samples
This protocol provides a general procedure for the extraction of a broad range of drugs from human plasma.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution.
-
Vortex briefly to mix.
-
-
pH Adjustment (if necessary):
-
For acidic drugs, adjust the pH to ~2 with a small volume of a suitable acid.
-
For basic drugs, adjust the pH to ~10 with a suitable base.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mix by gentle inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein precipitate at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS/MS analysis.[18]
-
References
- 1. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 2. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pHと有機修飾基によるSPEの選択性 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. maxisci.com [maxisci.com]
- 11. hawach.com [hawach.com]
- 12. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdpr.ca.gov [cdpr.ca.gov]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. waters.com [waters.com]
Technical Support Center: Challenges of Using Deuterated Internal Standards in ESI-MS
Welcome to our dedicated support center for addressing common challenges encountered when using deuterated internal standards (d-IS) in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in ESI-MS analysis?
A1: A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, chromatography, and ionization.[1][3] Since the d-IS is chemically and physically very similar to the analyte, it experiences similar matrix effects (ion suppression or enhancement) and instrument variability.[3][4] By adding a known amount of the d-IS to all samples and standards, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[4]
Q2: What are the ideal characteristics of a high-quality deuterated internal standard?
A2: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[3] It is recommended to use a d-IS with at least 98% isotopic enrichment to minimize interference.[2] The deuterium labels should be in stable positions on the molecule to prevent isotopic exchange.[4] Ideally, the d-IS and the analyte should co-elute perfectly during chromatography.
Q3: Why do my deuterated internal standard and analyte have different retention times?
A3: This phenomenon is known as the "isotope effect" or "chromatographic shift."[5] In reversed-phase chromatography, deuterated compounds can be slightly less retained and elute earlier than their non-deuterated counterparts.[5][6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's interaction with the stationary phase.[5]
Q4: What are "differential matrix effects" and how do they affect my results?
A4: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[3][7] This can happen even with a deuterated internal standard if there is a slight chromatographic separation between it and the analyte.[8] This effect can lead to inaccurate and imprecise quantification.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using deuterated internal standards in ESI-MS.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Poor Precision and Inaccurate Quantification | 1. Chromatographic Shift (Isotope Effect): The d-IS and analyte are not perfectly co-eluting, leading to differential matrix effects.[3] 2. Isotopic Contribution: The d-IS contains a significant amount of the unlabeled analyte, causing an overestimation, especially at the Lower Limit of Quantification (LLOQ).[5] 3. In-source Fragmentation of d-IS: The d-IS loses a deuterium atom in the ion source, contributing to the analyte's signal.[1] 4. Deuterium Exchange: Deuterium atoms on the d-IS are replaced by hydrogen atoms from the solvent or matrix.[1][5] | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve co-elution. A shallower gradient can sometimes improve peak overlap.[1] 2. Verify Isotopic Purity: Analyze a high-concentration solution of the d-IS and monitor for the presence of the unlabeled analyte.[1] If significant, use a purer standard or correct for the contribution. 3. Optimize MS Source Conditions: Lower the source temperature or collision energy to minimize fragmentation. 4. Assess Isotopic Stability: Perform an isotopic exchange experiment (see Experimental Protocols). Choose a d-IS with labels on stable positions (e.g., aromatic rings).[4] |
| Decreasing Internal Standard Response Over Time | 1. Isotopic Exchange: The d-IS is unstable in the sample matrix or autosampler conditions.[1][5] 2. Adsorption: The d-IS may be adsorbing to vials or tubing. | 1. Investigate Isotopic Exchange: Conduct a stability study by incubating the d-IS in the matrix over time and monitoring its response.[1] Consider changing the sample solvent or pH. 2. Mitigate Adsorption: Use silanized vials or add a small amount of an organic solvent to the sample to reduce adsorption. |
| Inadequate Correction for Matrix Effects | 1. Differential Matrix Effects: Even with a d-IS, significant chromatographic separation can lead to poor correction.[3][7] 2. High Concentration of Interfering Matrix Components: In some cases, the matrix effect is too severe for any internal standard to fully compensate. | 1. Ensure Co-elution: Perfect co-elution is critical for accurate correction of matrix effects.[3][9] 2. Perform a Post-Column Infusion Experiment: This will help identify regions of significant ion suppression or enhancement in your chromatogram.[3] 3. Improve Sample Preparation: Use a more effective sample clean-up technique to remove interfering matrix components.[4] |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of the Deuterated Internal Standard
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Dissolve the deuterated internal standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than that used in your analytical method.[1]
-
LC-MS/MS Analysis: Inject the high-concentration solution into the LC-MS/MS system using your established method.
-
Monitor for Unlabeled Analyte: Acquire data by monitoring the mass transition of the unlabeled analyte.[1][5]
-
Data Analysis: Integrate the peak corresponding to the unlabeled analyte. The response should ideally be less than 0.1% of the response of the deuterated internal standard at its working concentration. A response greater than 20% of the LLOQ for the analyte indicates significant contamination.[5]
Protocol 2: Evaluating Isotopic Exchange (H/D Back-Exchange)
Objective: To determine if the deuterium atoms on the internal standard are stable under the experimental conditions.
Methodology:
-
Prepare Two Solutions:
-
Solution A: Spike the deuterated internal standard into a clean solvent.[1]
-
Solution B: Spike the deuterated internal standard into the blank biological matrix extract.
-
-
Initial Analysis (t=0): Analyze both solutions immediately after preparation to establish a baseline.[1]
-
Incubation: Store aliquots of both solutions under the same conditions as your analytical samples (e.g., in the autosampler at a specific temperature).[1]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]
-
Data Analysis:
-
In Solution A, the response of the d-IS should remain constant over time.
-
In Solution B, monitor the peak area of the d-IS and also monitor for any appearance or increase in the signal of the unlabeled analyte.[1] A significant decrease in the d-IS signal or an increase in the analyte signal over time indicates isotopic exchange.[1]
-
Data Presentation
Table 1: Common Issues and Their Impact on Quantitative Data
| Issue | Observed Effect | Impact on Accuracy | Impact on Precision |
| Chromatographic Shift | d-IS and analyte peaks are separated. | Can lead to over- or underestimation due to differential matrix effects. | Poor precision (high %CV). |
| Isotopic Impurity | Presence of unlabeled analyte in d-IS. | Positive bias, especially at low concentrations. | May not significantly impact precision. |
| Deuterium Exchange | Decrease in d-IS signal over time. | Negative bias in quantification. | Poor precision if the exchange rate is variable. |
| In-Source Fragmentation | Apparent increase in analyte signal. | Positive bias. | Can lead to poor precision. |
Mandatory Visualization
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Workflow for evaluating the suitability of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
ensuring consistent ionization efficiency with 1-Dodecylpyrrolidin-2-one-d6
Welcome to the technical support center for 1-Dodecylpyrrolidin-2-one-d6. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent ionization efficiency and troubleshoot common issues during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 1-Dodecylpyrrolidin-2-one.[1] It is an ideal internal standard for quantitative mass spectrometry analysis. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects.[2][3][4] This allows it to accurately correct for variations in sample preparation, matrix effects, and instrument response, leading to more precise and reliable quantification.[2][3][5]
Q2: How does deuterium (B1214612) labeling affect the ionization efficiency compared to the non-labeled compound?
Deuterated standards are designed to have almost identical ionization efficiency to their non-labeled counterparts.[2] This is because the substitution of hydrogen with deuterium results in a minimal change to the molecule's physicochemical properties, such as its basicity, polarity, and surface activity, which are key factors influencing electrospray ionization (ESI) response.[6][7] The primary difference is the mass, which allows the mass spectrometer to distinguish between the standard and the analyte.
Q3: What are the common causes of inconsistent ionization efficiency when using this compound?
Inconsistent ionization efficiency is often not an issue with the deuterated standard itself but rather stems from several experimental factors:
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and internal standard, suppressing or enhancing the ionization of both.[8][9]
-
Ion Source Contamination: A dirty ion source is a frequent cause of signal suppression and instability.[10][11]
-
Improper Instrument Settings: Suboptimal parameters for the ion source, such as voltage, gas flow, and temperature, can lead to poor and inconsistent ionization.[12][13]
-
Mobile Phase Composition: The choice of solvents and additives in the mobile phase significantly impacts ionization efficiency.[12][14][15]
-
Sample Preparation: Inconsistent sample preparation can introduce variability and contaminants that affect ionization.[5][15]
Q4: Can the position of the deuterium labels on this compound affect its stability or ionization?
The stability of the deuterium labels is crucial. If the labels are on exchangeable positions (e.g., -OH, -NH, -SH), they can be replaced by hydrogen from the solvent, leading to a loss of the mass difference and inaccurate quantification. For this compound, the deuterium atoms are typically placed on the pyrrolidinone ring, which are non-exchangeable positions, ensuring its stability throughout the analytical process.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify the mass spectrometer is set to monitor the correct m/z for this compound. Ensure the ionization mode (positive or negative) is appropriate for this compound. Check that the retention time of the analyte falls within the scheduled MRM event window.[10] |
| Ion Source Contamination | Visually inspect the electrospray needle for a stable spray.[10] If the spray is unstable or absent, clean the ion source according to the manufacturer's protocol.[10] |
| Sample Preparation Issue | Prepare a fresh sample of this compound in a clean solvent to confirm the integrity of the standard.[10] |
| Mobile Phase Incompatibility | Ensure the mobile phase is compatible with ESI (e.g., reversed-phase solvents like water, acetonitrile, methanol).[12] Normal phase solvents are generally not suitable for ESI.[12] |
Issue 2: Inconsistent or Drifting Signal Intensity of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unstable Electrospray | Optimize the sprayer voltage and position.[12] Lower sprayer voltages can help avoid unstable signals from phenomena like corona discharge.[12] |
| Fluctuations in Gas Flow or Temperature | Check and optimize the nebulizing and desolvation gas flow rates and temperatures.[12] Consistent gas flow is crucial for stable droplet formation and desolvation. |
| Matrix Effects | Dilute the sample to reduce the concentration of matrix components.[16] Improve sample clean-up to remove interfering substances.[15][17] Adjust the chromatography to better separate the analyte and standard from matrix interferences.[10] |
| Instrument Drift | Perform regular tuning and calibration of the mass spectrometer to ensure stable performance.[12][13] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and degradation.
-
-
Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.[3]
-
Protocol 2: Sample Preparation with Internal Standard
-
Spiking the Internal Standard:
-
Add a precise volume of the this compound working solution to all samples, calibration standards, and quality control samples at the earliest stage of the sample preparation process.[18] This ensures that the internal standard undergoes the same extraction and processing steps as the analyte, compensating for any losses.
-
-
Sample Extraction:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as per the validated method. A common protein precipitation method involves adding a mixture of zinc sulfate (B86663) and an organic solvent.[5]
-
-
Final Preparation:
-
After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Centrifuge or filter the sample to remove any particulates before injection into the LC-MS system.
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting workflow for inconsistent ionization efficiency.
References
- 1. This compound | Masstech Portal [masstechportal.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | Semantic Scholar [semanticscholar.org]
- 8. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. zefsci.com [zefsci.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. youtube.com [youtube.com]
long-term storage and stability of 1-Dodecylpyrrolidin-2-one-d6 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 1-Dodecylpyrrolidin-2-one-d6 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Troubleshooting Guides
Unexpected results can arise from the degradation of this compound in solution. This section provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause: Degradation of the this compound standard, leading to a decrease in its concentration.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solution has been stored under the recommended conditions (see FAQs below).
-
Prepare a Fresh Standard: Prepare a new working solution from a solid stock of this compound and re-analyze the samples.
-
Perform a Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed as outlined in the Experimental Protocols section. This can help in identifying potential interfering peaks in your chromatogram.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products due to hydrolysis or oxidation.
Troubleshooting Steps:
-
Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or analytical system.
-
Review Potential Degradation Pathways: The primary degradation pathways for N-alkylpyrrolidones are hydrolysis of the lactam ring and oxidation of the alkyl chain.
-
Mass Spectrometry Analysis: If using LC-MS or GC-MS, analyze the mass spectrum of the unknown peak to identify its molecular weight. This can provide clues to its structure. For instance, hydrolysis of 1-Dodecylpyrrolidin-2-one would result in the formation of 4-(dodecylamino)butanoic acid.
Quantitative Stability Data Summary
While specific long-term stability data for this compound is not extensively published, the following table provides representative stability data for N-alkylpyrrolidones in common solvents under various storage conditions. This data is compiled from general knowledge of similar compounds and should be used as a guideline. For critical applications, it is highly recommended to perform an in-house stability study.
| Solvent | Temperature | Light Condition | Duration | Expected Purity |
| Acetonitrile (B52724) | 2-8°C | Dark | 6 Months | >99.0% |
| Acetonitrile | 25°C | Ambient | 1 Month | >98.0% |
| Methanol (B129727) | 2-8°C | Dark | 6 Months | >99.0% |
| Methanol | 25°C | Ambient | 1 Month | >97.5% |
| Water (pH 7) | 2-8°C | Dark | 1 Week | >95.0% |
| Water (pH 7) | 25°C | Ambient | 24 Hours | >90.0% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution
Objective: To determine the stability of a this compound solution under specific storage conditions.
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
HPLC or GC-MS system
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Aliquot the stock solution into several amber glass vials.
-
Storage: Store the vials under the desired conditions (e.g., 2-8°C in the dark, 25°C with ambient light).
-
Analysis at Time Points: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove a vial and analyze the solution using a validated chromatographic method (HPLC or GC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A solution is generally considered stable if the purity remains above 95%.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from light and moisture. Storage at 2-8°C is recommended for long-term stability.
Q2: What is the best solvent for preparing stock solutions of this compound?
A2: Aprotic solvents such as acetonitrile and methanol are recommended for preparing stock solutions. These solvents are less likely to participate in degradation reactions compared to protic or aqueous solvents.
Q3: How long are solutions of this compound stable?
A3: The stability of the solution depends on the solvent and storage conditions. In aprotic solvents like acetonitrile or methanol, solutions are expected to be stable for several months when stored at 2-8°C in the dark. In aqueous solutions, stability is significantly reduced, and it is recommended to prepare these solutions fresh before use.
Q4: Can I store solutions of this compound in plastic containers?
A4: For long-term storage, it is recommended to use amber glass vials to minimize light exposure and prevent potential leaching of plasticizers from plastic containers.
Q5: What are the likely degradation products of this compound?
A5: The most probable degradation products are formed through hydrolysis of the lactam ring, resulting in 4-(dodecylamino)butanoic acid-d6, and oxidation of the dodecyl chain.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways.
Validation & Comparative
Method Validation: A Comparative Guide to Using 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the assay. This guide provides a comprehensive comparison of method validation performance when utilizing a stable isotope-labeled internal standard (SIL-IS), specifically 1-Dodecylpyrrolidin-2-one-d6, versus a structural analog.
The use of a SIL-IS, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] This is attributed to its near-identical physicochemical properties to the analyte of interest, which allows it to effectively compensate for variability throughout the analytical process, including sample extraction, handling, and instrument response.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, exhibit similar behavior during extraction, chromatography, and ionization to their unlabeled counterparts, leading to superior accuracy and precision.[1]
Quantitative Performance Comparison: SIL-IS vs. Structural Analog
The following table summarizes the typical performance characteristics observed during method validation when comparing a stable isotope-labeled internal standard like this compound with a structural analog internal standard. The data presented is a synthesis of expected outcomes based on established principles of bioanalytical method validation.
| Validation Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | Typically ≤ ±5% | Can be ≤ ±15%, but more susceptible to variability | ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | Typically ≤ 5% | Can be ≤ 15%, but more variable | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Minimal to none; co-elution ensures similar ionization suppression/enhancement | Potential for differential matrix effects, leading to biased results | IS-normalized matrix factor %CV ≤15% |
| Recovery | Tracks analyte recovery closely due to identical chemical properties | May have different extraction efficiency, leading to variability | Consistent and reproducible |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Generally lower due to better signal-to-noise | May be higher due to less effective normalization | Clearly defined with acceptable precision and accuracy |
Experimental Protocols
A robust bioanalytical method validation protocol is essential for regulatory submission and ensuring data integrity. Below is a detailed methodology for a typical LC-MS/MS method validation using a deuterated internal standard, exemplified by a structural analog, 2-pyrrolidinone-d6. This protocol can be adapted for this compound.
Sample Preparation (Swine Liver Tissue)[3]
-
Homogenization: Homogenize 1 gram of tissue with 3 mL of acetonitrile (B52724).
-
Internal Standard Spiking: Fortify the homogenate with 2-pyrrolidinone-d6.
-
Extraction: Vortex and centrifuge the sample.
-
Solid-Phase Extraction (SPE):
-
Load the supernatant onto a C18 + WAX mixed-mode SPE cartridge.
-
Adjust the eluate to pH 5.0 and load it onto a strong cationic exchange SPE cartridge.
-
Elute the analyte and internal standard with acetonitrile containing 2% ammonium (B1175870) hydroxide.
-
-
Final Preparation: Acidify the final eluate before injection into the LC-MS/MS system.
LC-MS/MS Analysis[3]
-
Chromatographic Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column to achieve separation.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive turbo-ion spray ionization mode.
-
Multiple Reaction Monitoring (MRM):
-
Analyte (2-pyrrolidinone): 86 → 69 m/z
-
Internal Standard (2-pyrrolidinone-d6): 92 → 75 m/z
-
Visualizing the Workflow
To better illustrate the logical flow of a bioanalytical method validation, the following diagrams are provided.
Caption: Bioanalytical method validation workflow.
Caption: Role of the internal standard in quantification.
References
The Gold Standard in Bioanalytical Assays: A Comparative Guide to Cross-Validation with 1-Dodecylpyrrolidin-2-one-d6
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic and toxicokinetic studies. A crucial element in achieving this is the rigorous cross-validation of analytical methods, particularly when employing internal standards to ensure accuracy and precision. This guide provides an objective comparison of bioanalytical method performance using a deuterated internal standard, 1-Dodecylpyrrolidin-2-one-d6, against a non-deuterated structural analog. The supporting experimental data, while representative of typical outcomes in bioanalysis, underscores the superior performance of stable isotope-labeled standards in mitigating analytical variability.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, injection, and ionization. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby providing a reliable reference for quantification. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[1][2]
This guide will delve into the comparative performance of this compound, a deuterated long-chain alkylpyrrolidone, which is particularly suited for the analysis of lipophilic drug candidates. Its performance will be contrasted with a hypothetical, yet representative, non-deuterated structural analog, 1-Decylpyrrolidin-2-one.
Quantitative Performance Comparison
The selection of an internal standard has a profound impact on the key validation parameters of a bioanalytical method. The data presented in the following tables are synthesized from established principles and reported outcomes in comparative studies of deuterated versus non-deuterated internal standards. They illustrate the typical performance enhancements observed when using a SIL-IS like this compound.
Table 1: Comparison of Core Bioanalytical Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | 1-Decylpyrrolidin-2-one (Non-Deuterated Analog IS) |
| Accuracy (% Bias) | -2.5% to +3.1% | -9.8% to +11.2% |
| Precision (% CV) | ≤ 5.8% | ≤ 14.5% |
| Matrix Effect (% CV) | ≤ 4.2% | ≤ 18.3% |
| Extraction Recovery (% RSD) | ≤ 6.1% | ≤ 15.9% |
Table 2: Detailed Accuracy and Precision Data
| Analyte Concentration | With this compound | With 1-Decylpyrrolidin-2-one |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC (3 ng/mL) | -1.8% | 4.9% |
| Mid QC (300 ng/mL) | +2.1% | 3.2% |
| High QC (750 ng/mL) | +1.5% | 2.8% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation and cross-validation of any bioanalytical method. The following methodologies are representative of standard practice in the industry and are aligned with regulatory expectations.
Stock and Working Solution Preparation
Stock solutions of the analyte and both internal standards (this compound and 1-Decylpyrrolidin-2-one) are prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) are then prepared by serial dilution of the stock solutions. The internal standard working solution is prepared at a concentration that yields a consistent and robust response in the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.
-
To 50 µL of the biological matrix (e.g., plasma, serum), add 25 µL of the internal standard working solution.
-
Vortex briefly to ensure homogeneity.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions must be optimized to ensure adequate separation, sensitivity, and selectivity.
-
Liquid Chromatography: A C18 reverse-phase column is typically used for the separation of lipophilic compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed to achieve good peak shape and resolution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The MRM transitions for the analyte and both internal standards are optimized by direct infusion to maximize sensitivity.
Cross-Validation Protocol
Cross-validation is essential to demonstrate the equivalency of two different bioanalytical methods or the same method used in different laboratories.[3]
-
Sample Selection: A minimum of 20 incurred study samples are selected that span the calibration curve range.
-
Analysis: The selected samples are analyzed in two separate runs: one using the established method with this compound as the internal standard, and the other using the comparator method with 1-Decylpyrrolidin-2-one as the internal standard.
-
Data Evaluation: The concentrations obtained from both analyses are compared. The percentage difference for each sample should be calculated.
-
Acceptance Criteria: For the two methods to be considered equivalent, at least 67% of the samples should have a percentage difference within ±20% of the mean concentration.
Visualizing the Workflow and Rationale
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the cross-validation of bioanalytical methods.
References
Comparative Performance Analysis: 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Dodecylpyrrolidin-2-one-d6, a deuterated stable isotope-labeled compound, against its unlabeled counterpart, 1-Dodecylpyrrolidin-2-one. The focus is on its application as an internal standard in bioanalytical assays, a critical component in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) of the parent compound.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound provides crucial information regarding its identity, purity, and quality, ensuring its suitability for quantitative analysis. While individual lot specifications may vary, the following table summarizes typical data found on a CoA for this compound.[1]
| Parameter | Typical Specification | Method | Purpose |
| Product Name | This compound | - | Identification |
| Synonyms | N-Lauryl-2-pyrrolidone-d6 | - | Identification |
| CAS Number | 2687-96-7 (Unlabeled) | - | Identification |
| Molecular Formula | C₁₆H₂₅D₆NO | Mass Spectrometry (MS) | Confirms elemental composition and deuterium (B1214612) incorporation. |
| Molecular Weight | 259.48 g/mol | Mass Spectrometry (MS) | Confirms molecular mass with deuterium labeling. |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) | Ensures the compound is free from significant impurities that could interfere with analysis. |
| Isotopic Purity | ≥99% Deuterium | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Confirms the high enrichment of the deuterium isotope, which is critical for its function as an internal standard. |
| Appearance | White to Off-White Solid | Visual Inspection | Basic quality control check. |
| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Verifies the correct chemical structure of the molecule. |
| Solubility | Soluble in DMSO, Methanol | Solubility Testing | Provides guidance for sample preparation. |
| Storage Condition | 4°C | - | Ensures stability of the compound over time. |
Product Comparison: Labeled vs. Unlabeled Analog
The primary distinction between this compound and 1-Dodecylpyrrolidin-2-one lies in the incorporation of six deuterium atoms in the labeled version. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[2]
| Feature | This compound (Labeled) | 1-Dodecylpyrrolidin-2-one (Unlabeled) | Significance in Drug Development |
| Primary Role | Internal Standard for quantitative bioanalysis. | Investigational compound, formulation excipient, or test analyte.[3] | The labeled standard is essential for accurately quantifying the unlabeled drug in biological matrices.[2] |
| Key Property | Chemically identical to the unlabeled analyte but with a higher mass. | The compound of interest whose pharmacokinetic properties are being studied. | The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior corrects for variability in sample processing and analysis. |
| Typical Application | Added at a known concentration to biological samples (e.g., plasma, urine) to normalize for analyte recovery during sample extraction and ionization efficiency in the mass spectrometer. | Dosed in preclinical or clinical studies to determine its ADME profile. Used in formulation development. | Accurate quantification is fundamental to understanding a drug's behavior in the body, which informs dosing, safety, and efficacy assessments.[4][5] |
| Analytical Detection | Detected by LC-MS/MS at a specific mass-to-charge ratio (m/z) different from the unlabeled compound. | Detected by LC-MS/MS at its own unique m/z. | Co-elution in chromatography with distinct mass detection is the principle of stable isotope dilution assays. |
Experimental Protocols
Protocol: Quantification of 1-Dodecylpyrrolidin-2-one in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for a preclinical pharmacokinetic study.
-
Animal Dosing: Administer a defined dose of 1-Dodecylpyrrolidin-2-one to a cohort of laboratory rats.
-
Sample Collection: Collect blood samples at predetermined time points post-administration into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a small volume (e.g., 5 µL) onto an LC-MS/MS system.
-
Use a suitable chromatographic method (e.g., reverse-phase C18 column) to separate the analyte and internal standard from other matrix components.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for each compound.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the plasma samples by comparing this ratio to a standard curve prepared in a blank matrix.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical workflow described above, from sample collection to final data analysis.
References
Assessing the Isotopic Contribution of 1-Dodecylpyrrolidin-2-one-d6: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of 1-Dodecylpyrrolidin-2-one-d6, a deuterated isotopic analog of the penetration enhancer 1-Dodecylpyrrolidin-2-one, with other common internal standards. Supported by experimental data and detailed protocols, this document aims to facilitate an informed selection of internal standards for various analytical applications.
Performance Comparison of Internal Standards
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and ionization efficiency in mass spectrometry. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. Stable isotope-labeled (SIL) compounds, such as this compound, are often considered the gold standard. However, non-labeled structural analogs also present a viable, albeit sometimes less precise, alternative.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | ¹³C-Labeled IS |
| Co-elution with Analyte | Generally co-elutes, but a slight retention time shift (isotope effect) can occur, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1] | Co-elution is not guaranteed and depends on the structural similarity to the analyte. | Near-perfect co-elution with the analyte due to a negligible isotope effect.[1] |
| Correction for Matrix Effects | Highly effective in compensating for ion suppression or enhancement, assuming minimal chromatographic separation from the analyte.[2] | Less effective as it may experience different matrix effects than the analyte due to differences in physicochemical properties. | Highly effective due to near-identical physicochemical properties and co-elution. |
| Extraction Recovery | Closely mimics the analyte's recovery due to very similar polarity and hydrophobicity. | May differ from the analyte, leading to inaccurate correction for losses during sample preparation. | Virtually identical to the analyte, ensuring the most accurate correction.[1] |
| Potential for Isotopic Exchange | Low, but possible under certain conditions (e.g., in protic solvents), which can compromise accuracy. | Not applicable. | Not applicable; ¹³C is a stable, non-exchangeable isotope. |
| Cost and Availability | Generally more expensive than non-labeled analogs but often more readily available than ¹³C-labeled compounds. | Typically the most cost-effective option. | Often the most expensive and may require custom synthesis. |
| Accuracy and Precision | Generally provides high accuracy and precision.[3] | Can provide acceptable accuracy and precision, but is more susceptible to variability. | Offers the highest level of accuracy and precision. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of a hypothetical drug in a biological matrix using this compound as an internal standard, based on methodologies for similar compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of the biological sample (e.g., plasma), add a known concentration of the drug standard and this compound internal standard solution.
-
Precipitation: Add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Loading: Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol (B129727) in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte: [M+H]⁺ > fragment ion
-
This compound: m/z 259.5 > fragment ion (Note: The exact m/z will depend on the specific fragmentation pattern).
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment and application of this compound.
References
Inter-Laboratory Comparison of Analytical Methods for the Quantification of 1-Dodecylpyrrolidin-2-one Using its Deuterated Analog, 1-Dodecylpyrrolidin-2-one-d6
This guide provides a comparative analysis of common analytical methods for the quantification of 1-Dodecylpyrrolidin-2-one, a compound with applications in drug development and as a formulation excipient. The use of a stable isotope-labeled internal standard (SIL-IS), 1-Dodecylpyrrolidin-2-one-d6, is a critical component for ensuring accuracy and precision in bioanalytical and quality control settings.[1] This document is intended for researchers, analytical scientists, and professionals in drug development to aid in method selection and to understand the expected variability and performance across different laboratories.
The data presented here is a synthesized representation of expected outcomes from a hypothetical inter-laboratory study, designed to reflect typical performance characteristics of the described analytical techniques.
Quantitative Performance Comparison
The following table summarizes the expected performance data from a hypothetical inter-laboratory study involving three independent laboratories. The study assesses the quantification of 1-Dodecylpyrrolidin-2-one in human plasma using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with this compound as the internal standard.
Table 1: Inter-Laboratory Performance Data for the Quantification of 1-Dodecylpyrrolidin-2-one
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linear Dynamic Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL |
| Accuracy (% Recovery) | ||
| Lab 1 | 98.5% | 96.2% |
| Lab 2 | 101.2% | 103.5% |
| Lab 3 | 99.3% | 98.9% |
| Precision (%RSD) | ||
| Intra-day (Repeatability) | < 5% | < 8% |
| Inter-day (Reproducibility) | < 7% | < 12% |
| Matrix Effect | Low to Moderate | Low |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the two analytical techniques compared in this guide are provided below. These protocols are representative of standard practices in the field.
LC-MS/MS Method for Quantification of 1-Dodecylpyrrolidin-2-one
This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations are expected.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma sample, add the 1-Dodecylpyrrolidin-2-one working standard and 50 µL of this compound internal standard solution (100 ng/mL).
-
Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
b) Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
1-Dodecylpyrrolidin-2-one: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, typically M+7).
-
GC-MS Method for Quantification of 1-Dodecylpyrrolidin-2-one
This method is robust and suitable for samples where higher concentrations are expected or when dealing with less complex matrices.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 500 µL of the sample, add the 1-Dodecylpyrrolidin-2-one working standard and 50 µL of this compound internal standard solution (1 µg/mL).
-
Alkalinization: Add 50 µL of 1 M NaOH and vortex.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Derivatization (if necessary): Evaporate the solvent to dryness and perform derivatization if required to improve volatility and thermal stability. Reconstitute in a suitable solvent (e.g., ethyl acetate).
b) Chromatographic and Mass Spectrometric Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where 1-Dodecylpyrrolidin-2-one could be investigated as a potential modulator.
Caption: Workflow for the quantification of 1-Dodecylpyrrolidin-2-one.
Caption: Potential role of 1-Dodecylpyrrolidin-2-one in a signaling cascade.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with 1-Dodecylpyrrolidin-2-one-d6
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor in achieving the highest levels of accuracy and precision. This guide provides an objective comparison of 1-Dodecylpyrrolidin-2-one-d6, a deuterated internal standard, against a common alternative, 1-Decylpyrrolidin-2-one, a structural analog. Supported by illustrative experimental data, this document demonstrates the superior performance of stable isotope-labeled standards in mitigating analytical variability.
The principle of isotope dilution mass spectrometry (IDMS) is the cornerstone of modern quantitative bioanalysis.[1] By introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte, such as this compound, into a sample at an early stage, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[2][3] This is because the SIL internal standard is chemically and physically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.[4][5]
In contrast, structural analog internal standards, while similar, are not identical to the analyte. This can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially compromising the accuracy and precision of the results.[6]
Comparative Performance: this compound vs. 1-Decylpyrrolidin-2-one
To illustrate the performance differences, a hypothetical bioanalytical method for the quantification of 1-Dodecylpyrrolidin-2-one in human plasma was evaluated using both this compound and 1-Decylpyrrolidin-2-one as internal standards. The following tables summarize the key performance metrics.
Table 1: Accuracy and Precision Data
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.02 | 102.0 | 4.5 |
| Low | 3.0 | 2.95 | 98.3 | 3.2 | |
| Medium | 50.0 | 51.1 | 102.2 | 2.8 | |
| High | 400.0 | 396.8 | 99.2 | 2.1 | |
| 1-Decylpyrrolidin-2-one | LLOQ | 1.0 | 1.15 | 115.0 | 12.8 |
| Low | 3.0 | 3.31 | 110.3 | 9.5 | |
| Medium | 50.0 | 56.2 | 112.4 | 8.7 | |
| High | 400.0 | 445.6 | 111.4 | 7.9 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low QC (3 ng/mL) | High QC (400 ng/mL) |
| This compound | Matrix Factor | 0.98 | 1.03 |
| Recovery (%) | 85.2 | 86.1 | |
| 1-Decylpyrrolidin-2-one | Matrix Factor | 1.15 | 1.21 |
| Recovery (%) | 78.9 | 79.5 |
The data clearly indicates that the use of this compound as an internal standard results in significantly better accuracy and precision across all quality control levels. The matrix effect is also substantially minimized, and the recovery is more consistent compared to the structural analog, 1-Decylpyrrolidin-2-one.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Sample Preparation and Extraction
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 1-Decylpyrrolidin-2-one at 100 ng/mL). For calibration standards and quality control samples, add 10 µL of the corresponding 1-Dodecylpyrrolidin-2-one working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each sample.
-
Vortexing: Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
1-Dodecylpyrrolidin-2-one: [M+H]+ → fragment ion
-
This compound: [M+D]+ → fragment ion
-
1-Decylpyrrolidin-2-one: [M+H]+ → fragment ion
-
Accuracy and Precision Assessment
Accuracy and precision were determined by analyzing five replicates of quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) on three separate days. Accuracy was calculated as the percentage of the mean measured concentration to the nominal concentration. Precision was expressed as the coefficient of variation (%CV).
Matrix Effect and Recovery Evaluation
Matrix effect and recovery were assessed at low and high QC concentrations.
-
Matrix Effect: The matrix factor was determined by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.
-
Recovery: The extraction recovery was calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Visualizing the Workflow and Rationale
To further clarify the concepts and procedures, the following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
Caption: A generalized workflow for bioanalytical sample processing and analysis.
Caption: Logical comparison of how deuterated and analog internal standards handle analytical variability.
References
The Gold Standard in Bioanalysis: A Comparative Performance Evaluation of 1-Dodecylpyrrolidin-2-one-d6 in Clinical Assays
For researchers, scientists, and drug development professionals vested in the precise quantification of analytes in biological matrices, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards, such as 1-Dodecylpyrrolidin-2-one-d6, are widely considered the "gold standard." This guide provides an objective comparison of the performance of deuterated internal standards with other common alternatives, supported by experimental principles and data from analogous compounds.
The Critical Role of Internal Standards in Clinical Assays
Quantitative bioanalysis is susceptible to various errors that can compromise the accuracy and precision of results. These include variability in sample preparation (e.g., extraction recovery), matrix effects (ion suppression or enhancement in the MS source), and instrument response fluctuations.[1][2] An ideal internal standard is a compound added at a known concentration to samples at the beginning of the workflow, which then experiences the same variations as the analyte of interest. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and reliable quantification.[1][3]
Deuterated internal standards like this compound are chemically almost identical to their non-labeled counterparts (the analyte), with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[2] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[4][5]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The choice of an internal standard significantly influences assay performance. The following table summarizes the key performance characteristics of deuterated internal standards compared to a common alternative, structural analogues.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analogue Internal Standard |
| Accuracy & Precision | Excellent. Co-elution with the analyte provides the best compensation for matrix effects and variability in sample processing, leading to high accuracy and precision.[3][6] | Good to Fair. Differences in physicochemical properties can lead to different extraction recoveries and ionization efficiencies compared to the analyte, potentially compromising accuracy and precision.[1][7] |
| Matrix Effect Compensation | Superior. Experiences virtually identical ion suppression or enhancement as the analyte.[4][6] | Variable. May not adequately track the matrix effects experienced by the analyte, leading to biased results.[8] |
| Chromatographic Behavior | Nearly identical to the analyte, ensuring co-elution which is crucial for effective normalization.[5] A slight shift in retention time (isotope effect) can sometimes be observed.[2] | May have different retention times, which can lead to differential matrix effects and less effective normalization.[3] |
| Availability & Cost | Often requires custom synthesis, which can be more expensive and time-consuming.[1][7] | Generally more readily available and less expensive.[6] |
| Regulatory Acceptance | Widely accepted and often preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation.[2][4] | Acceptable, but may require more extensive validation to demonstrate its suitability.[7] |
Experimental Data: A Case Study with a Related Compound
Key Performance Parameters from the Study:
| Parameter | Result |
| Linearity | Excellent, with a correlation coefficient (r²) > 0.99. |
| Accuracy | Within 85-115% of the nominal concentration. |
| Precision | Intra- and inter-day precision (CV%) < 15%. |
| Recovery | Consistent and reproducible for both the analyte and the internal standard. |
| Matrix Effect | The use of the deuterated internal standard effectively compensated for matrix effects.[9] |
This data demonstrates the high level of accuracy, precision, and reliability that can be achieved with the use of a deuterated internal standard in a complex biological matrix.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for a clinical assay using a deuterated internal standard, based on the principles of the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and its deuterated internal standard would be optimized. For example, for 2-pyrrolidinone (B116388) and its d6-internal standard, the transitions were m/z 86 → 69 and m/z 92 → 75, respectively.[9]
Visualizing the Workflow and Principles
Diagrams can help clarify complex processes and relationships.
Caption: A typical bioanalytical workflow using an internal standard for quantification.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
The use of deuterated internal standards, such as this compound, represents the gold standard in quantitative bioanalysis for achieving the highest levels of accuracy and precision.[2] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability and matrix effects compared to alternatives like structural analogues. While the initial investment in a deuterated standard may be higher, the resulting data quality and reliability are paramount for critical decision-making in clinical and pharmaceutical research. When the utmost confidence in quantitative results is required, the advantages of using a deuterated internal standard are clear and well-established.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 1-Dodecylpyrrolidin-2-one-d6 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Dodecylpyrrolidin-2-one-d6, a deuterium-labeled stable isotope, for its use as an internal standard in quantitative mass spectrometry-based bioanalysis. The guide objectively compares its performance with other alternatives and provides supporting principles and a model experimental protocol.
Executive Summary
Data Presentation: Comparison of Internal Standard Alternatives
The selection of an internal standard is a critical step in the development of robust quantitative analytical methods. The primary alternatives to a deuterated internal standard like this compound are structural analogs and other stable isotope-labeled standards (e.g., ¹³C or ¹⁵N).
| Feature | This compound (Deuterated SIL) | Structural Analog (e.g., N-Undecylpyrrolidin-2-one) | ¹³C or ¹⁵N Labeled SIL |
| Analyte Compensation | Excellent | Moderate to Good | Excellent |
| Co-elution with Analyte | Generally good, but slight retention time shifts are possible | Variable, often does not co-elute perfectly | Excellent, minimal to no retention time shift |
| Matrix Effect Correction | Excellent | Moderate to Good | Excellent |
| Ionization Efficiency | Nearly identical to analyte | Can differ significantly from the analyte | Identical to analyte |
| Cost | High | Low | Very High |
| Availability | Limited | Readily Available | Very Limited |
| Risk of Isotopic Exchange | Low, but possible depending on label position | Not Applicable | None |
Experimental Protocols
While a specific protocol for an assay using this compound is not publicly available, the following is a representative experimental protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard and LC-MS/MS.
Objective: To quantify the concentration of 1-Dodecylpyrrolidin-2-one in human plasma.
Materials:
-
1-Dodecylpyrrolidin-2-one (analyte)
-
This compound (internal standard)
-
Human plasma (matrix)
-
Acetonitrile (B52724) (protein precipitation solvent)
-
Methanol (stock solution solvent)
-
Water (mobile phase component)
-
Formic acid (mobile phase additive)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 1-Dodecylpyrrolidin-2-one in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard and Internal Standard Solution Preparation:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare an internal standard working solution at a concentration of 100 ng/mL in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of a human plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL of this compound).
-
Vortex the mixture briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
1-Dodecylpyrrolidin-2-one: Precursor ion > Product ion (to be determined by infusion)
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1-Dodecylpyrrolidin-2-one using its deuterated internal standard.
Caption: A summary of the cost-benefit analysis for using this compound as an internal standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard represents the gold standard for the quantitative analysis of its non-labeled analog in complex matrices. Its ability to accurately correct for variations in sample preparation and matrix-induced ion suppression leads to highly reliable and reproducible data, which is paramount in research and drug development.
However, the decision to use a deuterated internal standard must be weighed against its higher cost and potentially limited availability compared to structural analogs. For routine analyses where the highest level of accuracy is not essential, a well-vetted structural analog may be a more cost-effective solution. Conversely, for pivotal studies, such as pharmacokinetic assessments in drug development, the initial investment in a deuterated internal standard like this compound is often justified by the superior data quality and reduced risk of analytical error. Researchers should conduct a thorough cost-benefit analysis based on the specific requirements of their study.
Safety Operating Guide
Navigating the Disposal of 1-Dodecylpyrrolidin-2-one-d6: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Dodecylpyrrolidin-2-one-d6, a deuterated analog of 1-Dodecyl-2-pyrrolidinone. The following procedures are extrapolated from the safety data sheets (SDS) of the non-deuterated parent compound, offering a robust framework for the safe handling and disposal of this chemical.
Disclaimer: At the time of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The guidance provided herein is based on the safety data for the structurally analogous compound, 1-Dodecyl-2-pyrrolidinone. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure full compliance with all applicable regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of 1-Dodecyl-2-pyrrolidinone, which is identified as a hazardous substance, the following PPE is strongly recommended:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key hazard information for 1-Dodecyl-2-pyrrolidinone, the non-deuterated analog of this compound. This data underscores the importance of the recommended disposal procedures.
| Hazard Classification | Description |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage.[1] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[1] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life.[1] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound to be disposed of is in its pure form, in a solution, or mixed with other chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It must be collected in a dedicated and appropriately labeled waste container.
Step 2: Containerization
-
Select an Appropriate Container: Utilize a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Label the Container: The container must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard")
-
The approximate concentration and volume of the waste
-
The date of waste accumulation
-
Step 3: Waste Collection and Storage
-
Collect the Waste: Carefully transfer the this compound waste into the labeled container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to prevent spills.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and segregated from incompatible chemicals.
Step 4: Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department will coordinate the final disposal of the chemical waste.
-
Licensed Disposal: The waste will be transported and disposed of by a licensed hazardous waste disposal company. The most common and appropriate method for organic chemical waste is high-temperature incineration in a permitted facility.
Step 5: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical.
-
Container Disposal: Once decontaminated, the clean, defaced container may be disposed of in accordance with your institution's guidelines for non-hazardous laboratory waste.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Dodecylpyrrolidin-2-one-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Dodecylpyrrolidin-2-one-d6. The following procedures are based on available data for the non-deuterated analog, 1-Dodecylpyrrolidin-2-one, and are intended to ensure the safe handling and disposal of this compound.
Chemical Identifier:
-
Compound: this compound
-
Synonyms: N-Lauryl-2-pyrrolidone-d6
-
CAS Number: Not available for the deuterated form. The non-deuterated CAS is 2687-96-9.
Hazard Summary: 1-Dodecylpyrrolidin-2-one is classified as a hazardous substance. It can cause severe skin burns, and eye damage, and may lead to skin sensitization[1][2]. It is crucial to avoid all personal contact, including inhalation[1].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Dissolving and Mixing | Chemical safety goggles or a face shield | Double gloving with chemical-resistant gloves | Chemical-resistant laboratory coat or apron | Chemical fume hood is required |
| Heating or Reactions | Face shield and chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Flame-retardant laboratory coat | Chemical fume hood is required |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | Self-contained breathing apparatus (SCBA) may be necessary for large spills |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[3]. All personnel must be trained on the hazards and proper handling procedures.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory[4].
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing[5]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[4].
-
Clothing: Do not allow clothing wet with the material to stay in contact with the skin[1]. If clothing becomes contaminated, remove it immediately and wash it before reuse.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in designated, labeled, and sealed containers.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant[3]. Do not dispose of it down the drain or into the environment[6][7].
-
Spill Management: In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal[1][5]. For large spills, contact your institution's environmental health and safety department.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Lauryl-2-pyrrolidone | C16H31NO | CID 62459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(prop-2-en-1-yl)pyrrolidine-2,5-dione Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
